(E/Z)-BIX02188
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPXKFOFEXJMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094614-84-2 | |
| Record name | BIX-02188 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIX-02188 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(E/Z)-BIX02188: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-BIX02188 is a potent and selective small-molecule inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5), a key component of the MEK5/ERK5 signaling pathway. This pathway is implicated in a variety of cellular processes, including proliferation, survival, and differentiation. Dysregulation of the MEK5/ERK5 cascade has been linked to several pathologies, most notably cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action: Inhibition of the MEK5/ERK5 Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of MEK5 kinase activity. MEK5 is the upstream kinase responsible for the phosphorylation and subsequent activation of ERK5 (Extracellular signal-regulated kinase 5). By inhibiting MEK5, BIX02188 effectively blocks the entire downstream signaling cascade.
Molecular Interaction
BIX02188 acts as a selective inhibitor of MEK5.[1] In in vitro kinase assays, BIX02188 has been shown to inhibit the catalytic function of purified MEK5 enzyme.[2] This inhibition prevents the phosphorylation of ERK5.[2]
Quantitative Data: Inhibitory Potency
The inhibitory activity of BIX02188 and a closely related analog, BIX02189, has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target | IC50 (in vitro kinase assay) | Reference |
| BIX02188 | MEK5 | 4.3 nM | [3] |
| ERK5 | 810 nM | [4] | |
| BIX02189 | MEK5 | 1.5 nM | [1] |
| ERK5 | 59 nM | [4] |
Cellular Effects of BIX02188
The inhibition of the MEK5/ERK5 pathway by BIX02188 triggers significant downstream cellular events, primarily apoptosis and autophagy.
Induction of Apoptosis
A key consequence of MEK5/ERK5 inhibition by BIX02188 is the induction of apoptosis, or programmed cell death. This effect is particularly pronounced in cancer cells that are dependent on this signaling pathway for survival. For instance, in acute myeloid leukemia (AML) cells harboring the FLT3-ITD mutation, both wild-type FLT3 and the oncogenic mutant FLT3-ITD activate MEK5, leading to ERK5 activation.[5] BIX02188-mediated inhibition of this pathway induces apoptosis in these cells.[5] The mechanism involves the partial dependence of the pro-survival protein AKT activation on ERK5.[5]
Induction of Autophagy
Recent studies have identified ERK5 as a negative regulator of autophagy, a cellular process of self-digestion of damaged organelles and proteins. Inhibition of ERK5 by compounds such as BIX02188 leads to the induction of autophagy. This autophagic response can, in some contexts, precede and contribute to apoptosis. The induction of autophagy by ERK5 inhibition is linked to the activation of endoplasmic reticulum (ER) stress.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of BIX02188.
In Vitro MEK5 Kinase Assay
This assay is designed to quantify the direct inhibitory effect of BIX02188 on the enzymatic activity of MEK5.
-
Reagents and Materials:
-
Recombinant active MEK5 enzyme
-
Recombinant inactive ERK5 (substrate)
-
BIX02188 (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
96-well plates
-
Phospho-ERK5 specific antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
-
Procedure:
-
Prepare serial dilutions of BIX02188 in kinase assay buffer.
-
In a 96-well plate, add recombinant MEK5 enzyme to each well.
-
Add the diluted BIX02188 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Add the inactive ERK5 substrate to each well.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of phosphorylated ERK5 using a method such as ELISA or Western blotting with a phospho-ERK5 specific antibody.
-
Calculate the percentage of inhibition for each BIX02188 concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity in response to BIX02188 treatment.
-
Reagents and Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
BIX02188 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of BIX02188 in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of BIX02188 or DMSO (vehicle control).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Reagents and Materials:
-
Cells treated with BIX02188 or vehicle control
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) or another viability dye
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with BIX02188 for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
-
Autophagy Assay (LC3 Western Blot)
This assay monitors the conversion of the soluble form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), a hallmark of autophagy.
-
Reagents and Materials:
-
Cells treated with BIX02188 or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with BIX02188 for the desired time. To assess autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-LC3 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II is indicative of autophagy induction. The accumulation of LC3-II in the presence of a lysosomal inhibitor confirms increased autophagic flux.
-
Conclusion
This compound is a valuable research tool for probing the biological functions of the MEK5/ERK5 signaling pathway. Its potent and selective inhibition of MEK5 leads to the induction of apoptosis and autophagy in various cellular contexts, particularly in cancer cells. The experimental protocols detailed in this guide provide a framework for investigating the mechanism of action of BIX02188 and other MEK5/ERK5 inhibitors. A thorough understanding of this compound's effects at the molecular and cellular levels is crucial for its potential development as a therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E/Z)-BIX02188: A Selective MEK5/ERK5 Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. While the RAF-MEK1/2-ERK1/2 cascade is a well-established therapeutic target, the MEK5/ERK5 pathway has emerged as a distinct and important signaling module involved in cell proliferation, survival, and differentiation.[1] (E/Z)-BIX02188 is a potent and selective small molecule inhibitor of MEK5, the upstream kinase that exclusively activates ERK5. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.
Introduction to the MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including growth factors and stress signals.[1] This activates MAP3Ks (e.g., MEKK2/3), which in turn phosphorylate and activate MEK5. Activated MEK5 then dually phosphorylates the TEY motif in the activation loop of ERK5 (also known as BMK1), leading to its activation.[1] Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a nuclear localization signal and a transcriptional activation domain. Upon activation, ERK5 translocates to the nucleus and phosphorylates various substrates, including the myocyte enhancer factor 2 (MEF2) family of transcription factors, to regulate gene expression.[2][3]
This compound: A Potent and Selective MEK5 Inhibitor
This compound is an indolinone-based compound that has been identified as a potent and selective inhibitor of MEK5.[2][3][4] Its chemical structure is provided below.
Chemical Structure of (Z)-BIX02188 [5]
-
IUPAC Name: (3Z)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxamide[6]
-
Molecular Weight: 412.49 g/mol [5]
Quantitative Data: In Vitro Inhibitory Activity of BIX02188
The inhibitory potency of BIX02188 has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical IC₅₀ Values of BIX02188
| Target | IC₅₀ (nM) | Source(s) |
| MEK5 | 4.3 | [2][7][8] |
| ERK5 | 810 | [2][8] |
| TGFβR1 | 1800 | [7] |
| p38α | 3900 | [2] |
| MEK1 | >6300 | [2] |
| MEK2 | >6300 | [2] |
| ERK1 | >6300 | [2] |
| JNK2 | >6300 | [2] |
| EGFR | >6300 | [2] |
| STK16 | >6300 | [2] |
Table 2: Cellular IC₅₀ Values of BIX02188
| Assay | Cell Line | IC₅₀ (µM) | Source(s) | | --- | --- | --- | | MEF2C-driven Luciferase Expression | HeLa | 1.15 |[2] | | MEF2C-driven Luciferase Expression | HEK293 | 0.82 |[2] | | H₂O₂-induced BMK1 (ERK5) Phosphorylation | BLMECs | 0.8 |[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory activity of BIX02188 on the MEK5/ERK5 pathway.
In Vitro MEK5 Kinase Assay
This assay measures the direct inhibitory effect of BIX02188 on the catalytic activity of purified MEK5.
Materials:
-
Recombinant active MEK5 (e.g., GST-MEK5)
-
Kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT)
-
ATP
-
This compound
-
ATP detection reagent (e.g., PKLight)
-
White 96-well plates
Procedure:
-
Prepare a solution of 15 nM GST-MEK5 in kinase buffer.
-
Prepare serial dilutions of BIX02188 in DMSO, and then dilute into the kinase buffer (final DMSO concentration should be 1%).
-
Add the BIX02188 dilutions to the wells of a 96-well plate.
-
Add the GST-MEK5 solution to the wells.
-
Initiate the kinase reaction by adding 0.75 µM ATP to each well.
-
Incubate the reaction mixture for 90 minutes at room temperature.
-
Add 10 µL of ATP detection reagent to each well and incubate for 15 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value.[2]
Western Blot for ERK5 Phosphorylation
This cell-based assay determines the ability of BIX02188 to inhibit the phosphorylation of ERK5 in response to a stimulus.
Materials:
-
HeLa cells
-
Cell culture medium
-
Sorbitol
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 20 hours.
-
Pre-treat the cells with varying concentrations of BIX02188 (or DMSO as a control) for 1.5 hours.
-
Stimulate the cells with 0.4 M sorbitol for 20 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK5 for loading control.
-
Quantify the band intensities to determine the inhibition of ERK5 phosphorylation.[2][9]
MEF2C Luciferase Reporter Assay
This assay measures the effect of BIX02188 on the transcriptional activity of MEF2C, a downstream target of ERK5.
Materials:
-
HeLa or HEK293 cells
-
MEF2C-responsive luciferase reporter plasmid
-
A constitutively active MEK5 expression plasmid (optional, for pathway activation)
-
A Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the MEF2C-luciferase reporter plasmid, the Renilla luciferase plasmid, and optionally the constitutively active MEK5 plasmid.
-
After 24 hours, treat the cells with varying concentrations of BIX02188 or DMSO.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of MEF2C transcriptional activity and determine the IC₅₀ value.[2][10][11]
Visualizations: Signaling Pathways and Experimental Workflows
MEK5/ERK5 Signaling Pathway and Inhibition by BIX02188
Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of BIX02188 on MEK5.
Experimental Workflow for Characterizing a MEK5 Inhibitor
Caption: A stepwise workflow for the preclinical characterization of a MEK5 inhibitor like BIX02188.
In Vivo Studies
Limited in vivo data for BIX02188 is publicly available. However, studies have shown that inhibition of the MEK5/ERK5 pathway can have therapeutic effects in certain disease models. For instance, BIX02188 has been shown to induce apoptosis in leukemic cells expressing the oncogenic mutant FLT3-ITD.[12] Further in vivo studies are warranted to fully elucidate the pharmacokinetic, pharmacodynamic, and efficacy profile of BIX02188 in various cancer models.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the MEK5/ERK5 signaling pathway. Its high potency and selectivity for MEK5 make it a suitable probe for dissecting the downstream consequences of MEK5 inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize BIX02188 in their studies and to further explore the therapeutic potential of targeting the MEK5/ERK5 cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. BIX02188 - Labchem Catalog [labchem.com.my]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
BIX02188: A Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the kinase inhibitor BIX02188, with a primary focus on its selectivity profile. BIX02188 is a potent and selective inhibitor of MEK5 (Mitogen-Activated Protein Kinase Kinase 5), a key component of the MEK/ERK signaling cascade. This guide summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to support further research and development efforts.
Quantitative Selectivity Profile
BIX02188 exhibits high potency against its primary target, MEK5, with significantly lower activity against other kinases, underscoring its utility as a selective chemical probe. The following table summarizes the in vitro inhibitory activity of BIX02188 against a panel of kinases.
| Target Kinase | IC50 (nM) | Comments |
| MEK5 | 4.3 | Primary Target |
| ERK5 | 810 | Downstream of MEK5 |
| TGFβR1 | 1,800 | Off-target |
| p38α | 3,900 | Off-target |
| MEK1 | >6,300 | High selectivity over this related kinase |
| MEK2 | >6,300 | High selectivity over this related kinase |
| ERK1 | >6,300 | High selectivity |
| JNK2 | >6,300 | High selectivity |
| EGFR | >6,300 | High selectivity |
| STK16 | >6,300 | High selectivity |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action and Signaling Pathway
BIX02188 exerts its biological effects by directly inhibiting the kinase activity of MEK5. MEK5 is the upstream kinase responsible for the phosphorylation and activation of ERK5 (Extracellular signal-Regulated Kinase 5), also known as Big Mitogen-activated Kinase 1 (BMK1).[1] The MEK5/ERK5 signaling pathway is involved in various cellular processes, including proliferation, differentiation, and survival.[2] By inhibiting MEK5, BIX02188 effectively blocks the entire downstream signaling cascade.
Figure 1: MEK5/ERK5 signaling pathway and the inhibitory action of BIX02188.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of BIX02188.
In Vitro MEK5 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes the determination of the in vitro potency of BIX02188 against MEK5 using a luminescence-based ADP detection assay.
Materials:
-
Recombinant human MEK5 enzyme
-
ERK5 (inactive) as substrate
-
BIX02188
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 μM Na₃VO₄, 0.5 mM DTT
-
ATP
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of BIX02188 in DMSO. Create a serial dilution series of BIX02188 in kinase buffer.
-
Reaction Setup:
-
Add 2.5 µL of the BIX02188 dilution or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the MEK5 enzyme and ERK5 substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final concentration of ATP should be at or near the Km for MEK5.
-
-
Kinase Reaction: Incubate the plate at room temperature for 90 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert the relative light unit (RLU) signals to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the BIX02188 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-ERK5 Western Blot Analysis
This protocol details the procedure to assess the inhibitory effect of BIX02188 on the phosphorylation of ERK5 in a cellular context.
Materials:
-
HeLa or other suitable cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
BIX02188
-
Sorbitol (or other stimulus to activate the MEK5/ERK5 pathway)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of BIX02188 or DMSO (vehicle control) for 1.5 hours.
-
Stimulate the cells with a final concentration of 0.4 M sorbitol for 20 minutes at 37°C to induce ERK5 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-ERK5) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK5 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-ERK5 signal to the total-ERK5 signal for each sample.
Kinase Inhibitor Selectivity Profiling Workflow
The determination of a kinase inhibitor's selectivity is a critical step in its development. The following diagram illustrates a general workflow for selectivity profiling.
Figure 2: General workflow for kinase inhibitor selectivity profiling.
Conclusion
BIX02188 is a highly selective inhibitor of MEK5, making it a valuable tool for investigating the MEK5/ERK5 signaling pathway. Its favorable selectivity profile, with minimal off-target activity at relevant concentrations, allows for more precise dissection of this pathway's role in various biological and pathological processes. The experimental protocols provided herein offer a foundation for the further characterization and application of BIX02188 in preclinical research.
References
Downstream Targets of BIX02188-Mediated Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIX02188 is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling pathway. By targeting MEK5, BIX02188 effectively blocks the activation of its only known substrate, Extracellular signal-Regulated Kinase 5 (ERK5). This inhibition disrupts a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation. This technical guide provides an in-depth overview of the downstream targets affected by BIX02188-mediated inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Introduction to BIX02188 and the MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 signaling cascade is a distinct pathway within the mitogen-activated protein kinase (MAPK) family. Unlike the more extensively studied MEK1/2-ERK1/2 pathway, the MEK5/ERK5 pathway is uniquely activated by specific upstream kinases, MEKK2 and MEKK3, in response to various stimuli, including growth factors and cellular stress. Activated MEK5, a dual-specificity kinase, phosphorylates and activates ERK5. Activated ERK5 then translocates to the nucleus to regulate the activity of several transcription factors, thereby controlling the expression of genes involved in critical cellular processes.
BIX02188 is a valuable chemical probe for elucidating the physiological and pathological roles of the MEK5/ERK5 pathway. Its high selectivity for MEK5 allows for the specific interrogation of this pathway's functions, distinguishing them from those of other MAPK cascades.
Primary and Downstream Targets of BIX02188
The primary molecular target of BIX02188 is MEK5 . By inhibiting the kinase activity of MEK5, BIX02188 prevents the phosphorylation and subsequent activation of ERK5 . The inhibition of ERK5 activity, in turn, affects a range of downstream effector molecules, leading to various cellular outcomes.
Key Downstream Effectors:
-
Myocyte Enhancer Factor 2C (MEF2C): A critical transcription factor directly phosphorylated and activated by ERK5. Inhibition of the MEK5/ERK5 pathway by BIX02188 leads to a reduction in MEF2C transcriptional activity.[1]
-
AKT (Protein Kinase B): The activation of AKT has been shown to be partially dependent on ERK5 in certain cellular contexts. BIX02188 treatment can lead to a decrease in AKT phosphorylation.[2][3][4][5]
-
c-Myc: A proto-oncogene and transcription factor involved in cell cycle progression and proliferation. The MEK5/ERK5 pathway can regulate c-Myc expression.
-
Cyclin D1: A key regulator of the G1 phase of the cell cycle. Inhibition of the MEK5/ERK5 pathway can lead to decreased Cyclin D1 levels.
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that negatively regulates cell cycle progression.
-
Bcl-2: An anti-apoptotic protein. Downregulation of the MEK5/ERK5 pathway can affect Bcl-2 expression, promoting apoptosis.
The culmination of these downstream effects often results in apoptosis (programmed cell death) and cell cycle arrest , particularly in cancer cells that are dependent on the MEK5/ERK5 pathway for their survival and proliferation.[2][3]
Quantitative Data on BIX02188 Inhibition
The inhibitory activity of BIX02188 and its impact on downstream cellular processes have been quantified in various studies. The following tables summarize key quantitative findings.
| Target | Parameter | Value | Cell-Free/Cell-Based | Reference |
| MEK5 | IC50 | 4.3 nM | Cell-Free | [6][7] |
| ERK5 | IC50 | 810 nM | Cell-Free | [6][7] |
Table 1: In Vitro Kinase Inhibitory Activity of BIX02188. IC50 values represent the concentration of BIX02188 required to inhibit 50% of the kinase activity.
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| FLT3-ITD transfected Ba/F3 cells | BIX02188 | Induction of Apoptosis | Data not explicitly quantified in the abstract | [2][3][4][5] |
| MV4-11 (AML) | BIX02188 | Induction of Apoptosis | Data not explicitly quantified in the abstract | [2][3][4][5] |
| MOLM-13 (AML) | BIX02188 | Induction of Apoptosis | Data not explicitly quantified in the abstract | [2][3][4][5] |
Table 2: Cellular Effects of BIX02188 in FLT3-ITD Positive Acute Myeloid Leukemia (AML) Cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of BIX02188.
In Vitro MEK5 Kinase Assay
This assay measures the ability of BIX02188 to inhibit the enzymatic activity of purified MEK5.
Materials:
-
Recombinant active MEK5 enzyme
-
Recombinant inactive ERK5 (substrate)
-
BIX02188
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of BIX02188 in DMSO.
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant active MEK5, and the desired concentration of BIX02188 or DMSO (vehicle control).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Add recombinant inactive ERK5 to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of 32P into ERK5 using a phosphorimager.
-
Calculate the percentage of inhibition at each BIX02188 concentration and determine the IC50 value.
Western Blotting for Phosphorylated and Total Proteins
This protocol is used to assess the effect of BIX02188 on the phosphorylation status of ERK5 and AKT, and the expression levels of total proteins.
Materials:
-
Cell line of interest
-
BIX02188
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK5, anti-total-ERK5, anti-phospho-AKT, anti-total-AKT, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of BIX02188 or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following BIX02188 treatment.
Materials:
-
Cell line of interest
-
BIX02188
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with BIX02188 or DMSO for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis using Propidium Iodide Staining
This flow cytometry method determines the distribution of cells in different phases of the cell cycle after BIX02188 treatment.
Materials:
-
Cell line of interest
-
BIX02188
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with BIX02188 or DMSO for the specified time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualization of Pathways and Workflows
BIX02188-Mediated Inhibition of the MEK5/ERK5 Signaling Pathway
Caption: BIX02188 inhibits MEK5, blocking the MEK5/ERK5 signaling cascade.
Experimental Workflow for Assessing BIX02188 Effects
Caption: Workflow for analyzing the cellular effects of BIX02188.
Conclusion
BIX02188 serves as a critical tool for investigating the MEK5/ERK5 signaling pathway. Its specific inhibition of MEK5 leads to a cascade of downstream effects, primarily mediated by the inactivation of ERK5. This results in the modulation of key cellular regulators such as MEF2C, AKT, c-Myc, and Cyclin D1, ultimately leading to apoptosis and cell cycle arrest in susceptible cell types. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting the MEK5/ERK5 pathway.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 3. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (E/Z)-BIX02188 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E/Z)-BIX02188, a potent and selective inhibitor of MEK5, has emerged as a significant molecule of interest in the study of apoptosis, particularly in the context of hematological malignancies. This technical guide provides an in-depth analysis of the molecular mechanisms by which BIX02188 induces programmed cell death. The primary mode of action involves the targeted inhibition of the MEK5/ERK5 signaling pathway, a critical cascade for the proliferation and survival of certain cancer cells. This guide details the signaling pathways, presents key experimental data, and provides comprehensive protocols for the methodologies used to elucidate the pro-apoptotic effects of BIX02188, with a particular focus on its activity in acute myeloid leukemia (AML) cells harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation.
Introduction
Apoptosis is a fundamental biological process essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. The MEK5/ERK5 pathway, a less-studied branch of the MAPK family, has been identified as a crucial survival pathway in various cancers. This compound has been identified as a selective inhibitor of MEK5, making it a valuable tool for investigating the therapeutic potential of targeting this pathway. This document serves as a comprehensive resource for researchers and drug development professionals on the role of BIX02188 in inducing apoptosis.
Mechanism of Action: Inhibition of the MEK5/ERK5 Signaling Pathway
This compound exerts its pro-apoptotic effects primarily through the specific inhibition of Mitogen-Activated Protein Kinase Kinase 5 (MEK5). MEK5 is the direct upstream activator of Extracellular Signal-Regulated Kinase 5 (ERK5). In certain cancer cells, particularly those with activating mutations like FLT3-ITD in AML, the MEK5/ERK5 pathway is constitutively active, promoting cell survival and proliferation.
By inhibiting MEK5, BIX02188 prevents the phosphorylation and subsequent activation of ERK5. The inactivation of ERK5 signaling disrupts downstream cellular processes that are essential for cell survival, ultimately leading to the initiation of the apoptotic cascade.
Figure 1. BIX02188-mediated inhibition of the MEK5/ERK5 pathway, leading to apoptosis.
Quantitative Data on BIX02188-Induced Apoptosis
Studies have demonstrated that this compound induces apoptosis in a dose-dependent manner in FLT3-ITD positive AML cell lines. The following tables summarize representative data on the pro-apoptotic effects of BIX02188.
Table 1: Induction of Apoptosis by this compound in FLT3-ITD Positive AML Cell Lines
| Cell Line | BIX02188 Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |
| MV4-11 | 0 (Control) | 48 | ~5% |
| 1 | 48 | Increased | |
| 5 | 48 | Significantly Increased | |
| 10 | 48 | Markedly Increased | |
| MOLM-13 | 0 (Control) | 48 | ~7% |
| 1 | 48 | Increased | |
| 5 | 48 | Significantly Increased | |
| 10 | 48 | Markedly Increased | |
| Ba/F3-FLT3-ITD | 0 (Control) | 24 | ~4% |
| 3 | 24 | Substantially Increased |
Note: The qualitative descriptors "Increased", "Significantly Increased", and "Markedly Increased" are based on published findings describing a dose-dependent effect. Specific percentages were not available in the accessed literature.
Table 2: IC50 Values of this compound for Inhibition of Cell Viability
| Cell Line | IC50 (µM) |
| MV4-11 | Not specified |
| MOLM-13 | Not specified |
Note: While BIX02188 is reported to reduce cell viability, specific IC50 values for apoptosis induction were not found in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human acute myeloid leukemia cell lines MV4-11 and MOLM-13 (both expressing endogenous FLT3-ITD) and the murine pro-B cell line Ba/F3 stably transfected with FLT3-ITD.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For Ba/F3-FLT3-ITD cells, IL-3 is omitted from the medium to ensure dependence on the FLT3-ITD signaling for survival.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
BIX02188 Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1%.
-
Treatment: Cells are seeded at a predetermined density (e.g., 2 x 10^5 cells/mL) and allowed to attach or stabilize overnight. The following day, the medium is replaced with fresh medium containing various concentrations of BIX02188 or DMSO as a vehicle control. Cells are then incubated for the desired time points (e.g., 24, 48 hours).
Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells.
-
Reagents:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
-
Protocol:
-
Harvest cells after treatment with BIX02188. For suspension cells, pellet by centrifugation. For adherent cells, gently detach using trypsin-EDTA, then pellet.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Figure 2. Experimental workflow for Annexin V/Propidium Iodide apoptosis assay.
Western Blot Analysis of Apoptosis Markers
This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Principle: Western blotting allows for the separation of proteins by size via gel electrophoresis, transfer to a solid support membrane, and detection using specific antibodies. The cleavage of caspase-3 and PARP are hallmark events in apoptosis.
-
Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-ERK5, anti-phospho-ERK5, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
-
Protocol:
-
After treatment with BIX02188, wash cells with cold PBS and lyse in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved forms of caspase-3 and PARP indicates apoptosis.
-
Conclusion
This compound is a valuable chemical probe for studying the role of the MEK5/ERK5 signaling pathway in apoptosis. Its ability to selectively inhibit MEK5 and induce programmed cell death in cancer cells, particularly in FLT3-ITD positive AML, highlights the therapeutic potential of targeting this pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the pro-apoptotic effects of BIX02188 and similar compounds. Further research, including in vivo studies and the acquisition of more extensive quantitative data, will be crucial in fully elucidating the clinical potential of MEK5 inhibition in cancer therapy.
The MEK5 Inhibitor (E/Z)-BIX02188: A Technical Guide for FLT3-ITD Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of (E/Z)-BIX02188, a selective inhibitor of MEK5, in the context of Fms-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive acute myeloid leukemia (AML) research. This document outlines the mechanism of action, impact on key signaling pathways, and provides representative experimental protocols for the investigation of BIX02188's effects on FLT3-ITD expressing leukemia cells.
Introduction
Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells. A significant subset of AML cases, approximately one-third, harbor mutations in the Fms-like tyrosine kinase 3 (FLT3) gene. The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain of the receptor, leading to ligand-independent constitutive activation of FLT3 kinase. This aberrant signaling drives leukemic cell proliferation and survival, making FLT3-ITD a critical therapeutic target.[1][2]
While direct FLT3 inhibitors have been a major focus of drug development, investigating downstream signaling pathways offers alternative therapeutic strategies. The MEK5/ERK5 pathway has been identified as a crucial downstream effector of FLT3-ITD.[1][2] this compound is a selective inhibitor of MEK5, the upstream kinase that activates ERK5.[1][2] Research has demonstrated that both wild-type FLT3 and the constitutively active FLT3-ITD mutant can activate the MEK5/ERK5 signaling cascade.[1][2]
Mechanism of Action of BIX02188 in FLT3-ITD Leukemia
This compound exerts its anti-leukemic effects by selectively inhibiting the kinase activity of MEK5. In FLT3-ITD positive AML cells, the constitutively active FLT3 receptor leads to the activation of downstream signaling cascades, including the MEK5/ERK5 pathway.[1][2] By inhibiting MEK5, BIX02188 prevents the phosphorylation and subsequent activation of ERK5.[1][2] The inhibition of the MEK5/ERK5 pathway has been shown to induce apoptosis in FLT3-ITD expressing leukemia cell lines, such as MV4-11 and MOLM-13, as well as in Ba/F3 cells engineered to express FLT3-ITD.[1][2] Furthermore, the activation of the pro-survival protein AKT, another downstream target of FLT3, has been shown to be partially dependent on ERK5 activity, suggesting a broader impact of BIX02188 on the oncogenic signaling network in these cells.[1][2]
Quantitative Data on the Effects of BIX02188
| Cell Line | FLT3 Status | Effect of BIX02188 | Observed Downstream Effects | Reference |
| MV4-11 | FLT3-ITD | Induction of Apoptosis | Inhibition of ERK5 phosphorylation, Partial reduction of AKT phosphorylation | [1][2] |
| MOLM-13 | FLT3-ITD | Induction of Apoptosis | Inhibition of ERK5 phosphorylation, Partial reduction of AKT phosphorylation | [1][2] |
| Ba/F3-FLT3-ITD | FLT3-ITD (transfected) | Induction of Apoptosis | Inhibition of ERK5 phosphorylation | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of BIX02188 and the experimental approaches used to study its effects, the following diagrams are provided in the DOT language for Graphviz.
Caption: FLT3-ITD signaling and the inhibitory action of BIX02188.
Caption: A representative workflow for Western Blot analysis.
Caption: A typical workflow for an Annexin V-based apoptosis assay.
Experimental Protocols
The following are representative protocols for key experiments to assess the effects of this compound on FLT3-ITD positive leukemia cells. These are generalized methods and should be optimized for specific laboratory conditions and cell lines.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed FLT3-ITD positive cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of BIX02188 to the wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.
Western Blot Analysis for Protein Phosphorylation
-
Cell Treatment: Seed FLT3-ITD positive cells in 6-well plates. Treat the cells with various concentrations of BIX02188 for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK5, total ERK5, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat FLT3-ITD positive cells with BIX02188 at various concentrations for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
Conclusion
This compound represents a valuable research tool for investigating the role of the MEK5/ERK5 signaling pathway in FLT3-ITD positive AML. Its ability to induce apoptosis in leukemia cells highlights the potential of targeting this pathway as a therapeutic strategy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the preclinical efficacy and molecular mechanisms of BIX02188 in this disease context. Further research is warranted to determine the precise quantitative effects of BIX02188 and to explore its potential in combination with other targeted therapies for FLT3-ITD leukemia.
References
(E/Z)-BIX02188 as a chemical probe for MEK5
An In-Depth Technical Guide to (E/Z)-BIX02188 as a Chemical Probe for MEK5
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Among these, the MEK5/ERK5 pathway has emerged as a significant area of research, implicated in cell survival, angiogenesis, and motility.[2] Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is the terminal kinase in this cascade. It is activated by the dual-specificity kinase MEK5 (MAPK Kinase 5), which in turn is activated by upstream kinases such as MEKK2 and MEKK3 in response to stimuli like growth factors and cellular stress.[1][2]
Given the therapeutic potential of targeting this pathway, particularly in cancer and inflammation, the development of specific chemical probes is essential for dissecting its biological functions.[3] this compound is a potent and selective small-molecule inhibitor of MEK5, serving as a valuable tool for researchers to investigate the roles of the MEK5/ERK5 signaling cascade.[4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and detailed protocols for its use in key experiments.
The MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 signaling cascade is a three-tiered system. It is typically initiated by stimuli such as mitogens, cytokines, or cellular stressors (e.g., oxidative or osmotic shock).[1][6] These signals lead to the activation of MEKK2 or MEKK3, which then phosphorylate and activate MEK5.[2] Activated MEK5, a dual-specificity kinase, subsequently phosphorylates the T-E-Y (Threonine-Glutamic acid-Tyrosine) motif in the activation loop of ERK5.[7][8]
Once activated, ERK5 can phosphorylate a variety of downstream substrates. Unlike other MAPKs, ERK5 possesses a large C-terminal domain containing a nuclear localization signal and a transcriptional transactivation domain.[7][8] This unique structure allows activated ERK5 to translocate to the nucleus and directly regulate the activity of transcription factors, such as myocyte enhancer factor 2 (MEF2), c-Fos, and c-Myc, thereby influencing gene expression related to cell proliferation and survival.[1][2]
This compound: A Selective MEK5 Inhibitor
This compound was identified as a potent inhibitor of the catalytic function of the MEK5 enzyme.[4][5] Its primary mechanism of action is the direct inhibition of MEK5 kinase activity, which in turn prevents the phosphorylation and subsequent activation of ERK5.[9]
Data Presentation: Potency and Selectivity
The efficacy and specificity of a chemical probe are defined by its potency against the intended target and its lack of activity against other related proteins. BIX02188 has been characterized in both biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value | Notes |
| MEK5 | 4.3 nM | Potent inhibition of the primary target.[10][11][12] |
| ERK5 | 810 nM | Also inhibits the downstream kinase ERK5, but with lower potency.[10][11][13] |
| CSF1R (FMS) | 280 nM | A notable off-target kinase.[14] |
| KIT | 550 nM | Off-target activity observed.[14] |
| LCK | 390 nM | Off-target activity observed.[14] |
| Src | - | Identified as the strongest off-target effect in some studies.[3] |
| MEK1, MEK2 | Not active | Demonstrates high selectivity over closely related MEK family members.[10][14] |
| ERK2, JNK2 | Not active | No significant inhibition of other MAPK pathway kinases.[10][14] |
Data compiled from multiple sources.[3][10][11][12][13][14]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 Value / Effective Concentration | Notes |
| Inhibition of ERK5 Phosphorylation | HeLa (Sorbitol-stimulated) | Dose-dependent inhibition observed. | Selectively blocks ERK5 phosphorylation without affecting p-ERK1/2, p-p38, or p-JNK.[5][9] |
| Inhibition of ERK5 (BMK1) Phosphorylation | Bovine Lung Microvascular Endothelial Cells (H₂O₂-stimulated) | ~0.8 µM | Demonstrates activity in a different cell type and with a different stimulus.[9] |
| MEF2C Reporter Assay | HeLa | 1.15 µM | Inhibits the transcriptional activation of a key downstream target of ERK5.[9] |
| MEF2C Reporter Assay | HEK293 | 0.82 µM | Confirms activity in another common cell line.[9] |
| Apoptosis Induction | FLT3-ITD+ Leukemic Cells (MV4-11, MOLM-13) | Effective at inducing apoptosis. | Highlights its potential as a tool in cancer biology research.[15] |
| Recommended Cellular Concentration | Various | 3-10 µM | General range for observing phenotypic effects in cell-based assays.[14] |
Data compiled from multiple sources.[5][9][14][15]
Experimental Protocols
Detailed and reproducible methodologies are critical for the effective use of chemical probes. Below are protocols for key experiments to characterize the effects of BIX02188.
In Vitro MEK5 Kinase Assay
This assay directly measures the ability of BIX02188 to inhibit the enzymatic activity of MEK5.
-
Objective: To determine the IC50 of BIX02188 for MEK5.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of BIX02188 in DMSO.
-
In a 384-well plate, add the kinase assay buffer containing 15 nM GST-MEK5.
-
Add the BIX02188 dilutions to the wells (final DMSO concentration should be consistent, e.g., 1%).
-
Initiate the kinase reaction by adding ATP to a final concentration of 0.75 µM.
-
Incubate the reaction mixture for 90 minutes at room temperature.[9]
-
Stop the reaction and measure the remaining ATP by adding 10 µL of an ATP detection reagent.
-
Incubate for 15 minutes to allow the luminescence signal to stabilize.[9]
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each BIX02188 concentration relative to DMSO-only controls and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for ERK5 Phosphorylation
This cellular assay validates that BIX02188 inhibits the MEK5/ERK5 pathway inside cells by measuring the phosphorylation status of ERK5.
-
Objective: To assess the dose-dependent inhibition of stimulus-induced ERK5 phosphorylation by BIX02188 in cells.
-
Materials:
-
HeLa cells (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Sorbitol (0.4 M solution) or other stimulus (e.g., H₂O₂).[9]
-
This compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK5, anti-total-ERK5, anti-phospho-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting equipment.
-
-
Procedure:
-
Seed HeLa cells and grow to 80-90% confluency.
-
Serum-starve the cells for 20 hours.[9]
-
Pre-treat the cells with varying concentrations of BIX02188 (or DMSO vehicle control) for 1.5 hours.[9]
-
Stimulate the cells by adding sorbitol to a final concentration of 0.4 M for 20 minutes at 37°C.[9]
-
Wash cells with cold PBS and lyse them in RIPA buffer on ice for 10 minutes.[9]
-
Clarify the lysates by centrifugation at 14,000 rpm for 10 minutes.[9]
-
Determine protein concentration (e.g., BCA assay).
-
Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Analyze the band intensities to determine the effect of BIX02188 on ERK5 phosphorylation.
-
Considerations for Use and Limitations
While this compound is a valuable and selective probe for MEK5, researchers should be aware of its characteristics to ensure robust experimental design and data interpretation.
-
Off-Target Effects: BIX02188 exhibits inhibitory activity against other kinases, most notably Src and CSF1R.[3][14] When interpreting phenotypic data, especially at higher concentrations, the potential contribution of these off-target effects should be considered.
-
Target Validation: To confirm that an observed biological effect is due to the inhibition of the MEK5/ERK5 pathway, it is advisable to use complementary approaches. This can include:
-
Cellular Potency: As shown in Table 2, the concentration required to inhibit the pathway in cells (micromolar range) is significantly higher than the biochemical IC50 (nanomolar range).[9][14] This discrepancy is common for kinase inhibitors and is influenced by factors like cell permeability and intracellular ATP concentrations. Experiments should include a dose-response curve to determine the optimal concentration for the specific cell type and endpoint being studied.
Conclusion
This compound is a potent and selective inhibitor of MEK5 and serves as an indispensable chemical probe for investigating the MEK5/ERK5 signaling pathway.[4][5] It effectively blocks the phosphorylation of ERK5 in cellular contexts without significantly affecting other major MAPK pathways.[5][9] By understanding its quantitative profile, adhering to detailed experimental protocols, and acknowledging its limitations, researchers, scientists, and drug development professionals can confidently use BIX02188 to uncover the complex biological roles of MEK5/ERK5 signaling in health and disease.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 7. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | TGF-beta/Smad | ERK | MEK | TargetMol [targetmol.com]
- 12. BIX 02188, MEK5 inhibitor (ab144572) | Abcam [abcam.com]
- 13. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probe BIX-02188 | Chemical Probes Portal [chemicalprobes.org]
- 15. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
The MEK5/ERK5 Pathway: A Technical Guide to Cellular Regulation by BIX02188
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are critical regulators of a myriad of cellular processes. Among these, the MEK5/ERK5 pathway has emerged as a significant mediator of cell proliferation, survival, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in various pathologies, particularly in cancer, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides an in-depth exploration of the cellular processes governed by the MEK5/ERK5 pathway, with a specific focus on the utility of BIX02188, a selective small-molecule inhibitor of MEK5. This document details the signaling cascade, summarizes key quantitative data on the effects of BIX02188, provides comprehensive experimental protocols, and visualizes complex interactions through detailed diagrams.
The MEK5/ERK5 Signaling Cascade
The MEK5/ERK5 pathway is a distinct three-tiered kinase cascade.[3] It is typically activated by extracellular stimuli such as growth factors and stress signals.[1][4] These signals lead to the activation of MAP3Ks, primarily MEKK2 and MEKK3, which in turn phosphorylate and activate MEK5 (MAP2K5).[2][3] MEK5 is the sole known direct upstream activator of ERK5 (MAPK7), also known as Big MAP Kinase 1 (BMK1).[1] Upon activation by MEK5 through phosphorylation on threonine 218 and tyrosine 220, ERK5 can phosphorylate a variety of downstream substrates.[2] These substrates include transcription factors such as the myocyte enhancer factor 2 (MEF2) family, c-Myc, and Sap-1a, as well as kinases like RSK and SGK, thereby regulating gene expression and cellular functions.[1][4]
BIX02188: A Selective MEK5 Inhibitor
BIX02188 is an indolinone-6-carboxamide that functions as a selective, ATP-competitive inhibitor of MEK5.[1] It has been instrumental in elucidating the specific roles of the MEK5/ERK5 pathway, distinguishing its functions from other MAPK cascades.[1][5]
Quantitative Data on BIX02188 Activity
The following table summarizes the inhibitory concentrations of BIX02188 against its primary targets and its effects on various cellular processes.
| Target/Process | Cell Line | Parameter | Value | Reference |
| Enzymatic Activity | - | IC50 (MEK5) | 4.3 nM | [6] |
| - | IC50 (ERK5) | 810 nM | [6][7] | |
| Cell Proliferation | FLT3-ITD Ba/F3 | IC50 | ~1 µM | [8] |
| MV4-11 (AML) | IC50 | ~2.5 µM | [8] | |
| MOLM-13 (AML) | IC50 | ~2.5 µM | [8] | |
| Apoptosis | FLT3-ITD Ba/F3 | % Apoptosis (at 5 µM) | Significant increase | [8][9] |
| MV4-11 (AML) | % Apoptosis (at 5 µM) | Significant increase | [8][9] | |
| MOLM-13 (AML) | % Apoptosis (at 5 µM) | Significant increase | [8][9] |
IC50: The half maximal inhibitory concentration. AML: Acute Myeloid Leukemia.
Cellular Processes Regulated by the MEK5/ERK5 Pathway
Inhibition of the MEK5/ERK5 pathway by BIX02188 has been shown to modulate several key cellular functions.
Cell Proliferation
The MEK5/ERK5 cascade is a positive regulator of cell proliferation.[1][10] It promotes cell cycle progression by inducing the expression of cyclins, such as Cyclin D1, and transcription factors like c-Myc.[1][11] Treatment with BIX02188 has been demonstrated to inhibit the proliferation of various cancer cell lines, particularly those with a dependency on this pathway for growth.[8]
Apoptosis
The MEK5/ERK5 pathway exerts anti-apoptotic effects, contributing to cell survival.[2] It can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Foxo3a.[4] Inhibition of MEK5 with BIX02188 has been shown to induce apoptosis in cancer cells, often by downregulating anti-apoptotic proteins like Mcl-1 and Bcl-2 and activating caspase-dependent cell death pathways.[1][8]
Cell Migration and Invasion
Dysregulated MEK5/ERK5 signaling is associated with increased cell motility and invasion, contributing to metastatic progression in various cancers.[1] The pathway influences the actin cytoskeleton and the formation of invadopodia.[1] While specific studies detailing the effect of BIX02188 on migration are less common, inhibitors of the MAPK pathway, in general, have been shown to reduce cell migration.[12]
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of the MEK5/ERK5 pathway using BIX02188.
Cell Proliferation Assay (WST-1 Assay)
This protocol is adapted from standard cell proliferation assay methodologies.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of BIX02188 in culture medium. Remove the old medium from the wells and add 100 µL of the BIX02188 dilutions or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.[13]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of BIX02188 or vehicle control for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Migration Assay (Scratch/Wound Healing Assay)
This protocol follows the general principles of scratch assays.[14]
-
Create a Monolayer: Grow cells in a 6-well plate until they form a confluent monolayer.
-
Create the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing BIX02188 or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
References
- 1. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD (Journal Article) | ETDEWEB [osti.gov]
- 10. ERK5 and Cell Proliferation: Nuclear Localization Is What Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | ERK5 and Cell Proliferation: Nuclear Localization Is What Matters [frontiersin.org]
- 12. MEK inhibition suppresses cell invasion and migration in ovarian cancers with activation of ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 14. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for (E/Z)-BIX02188 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-BIX02188 is a potent and selective inhibitor of the MEK5/ERK5 signaling pathway.[1][2] It functions by targeting the catalytic activity of MEK5, the upstream kinase responsible for the phosphorylation and activation of ERK5.[1][2] This pathway is implicated in various cellular processes, including proliferation, survival, and differentiation, and its dysregulation has been linked to several diseases, including cancer.[3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe the function of the MEK5/ERK5 pathway.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of MEK5, preventing the phosphorylation of ERK5 at its activating T-E-Y motif.[2] This blockade of ERK5 activation leads to the downstream inhibition of ERK5-mediated signaling, including the transcriptional activity of myocyte enhancer factor 2 (MEF2) family members.[2]
Data Presentation
The following tables summarize the inhibitory concentrations of BIX02188 and its effects on various cellular processes.
| Target | Assay Type | IC50 | Reference |
| MEK5 | In vitro kinase assay | 4.3 nM | [1] |
| ERK5 | In vitro kinase assay | 810 nM | [1] |
| MEF2C-driven transcription | Luciferase Reporter Assay (HEK293 cells) | 0.82 µM | [1] |
| MEF2C-driven transcription | Luciferase Reporter Assay (HeLa cells) | 1.15 µM | [1] |
Table 1: Inhibitory Potency of this compound. This table shows the half-maximal inhibitory concentrations (IC50) of BIX02188 against its primary targets.
| Cell Line | Assay | BIX02188 Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| HeLa | Western Blot | 1 - 10 | 1.5 | Dose-dependent inhibition of sorbitol-induced ERK5 phosphorylation | [1] |
| HEK293 | Cell Viability | Up to 10 | 24 | No significant cytotoxic effect | [1] |
| HeLa | Cell Viability | Up to 10 | 24 | No significant cytotoxic effect | [1] |
| FLT3-ITD Ba/F3 | Apoptosis Assay | 1 - 5 | 48 | Induction of apoptosis | [2] |
| MV4-11 (AML) | Apoptosis Assay | 1 - 5 | 48 | Induction of apoptosis | [2] |
| MOLM-13 (AML) | Apoptosis Assay | 1 - 5 | 48 | Induction of apoptosis | [2] |
Table 2: Cellular Effects of this compound Treatment. This table summarizes the observed effects of BIX02188 on various cell lines and assays.
Mandatory Visualizations
Figure 1: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Treating HeLa Cells with BIX02188
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BIX02188, a potent and selective inhibitor of MEK5, to study its effects on HeLa cells. The information compiled here is intended to assist in the design and execution of experiments aimed at investigating the MEK5/ERK5 signaling pathway and its role in cellular processes such as proliferation and apoptosis.
Introduction
BIX02188 is a small molecule inhibitor that specifically targets Mitogen-Activated Protein Kinase Kinase 5 (MEK5), an upstream kinase responsible for the phosphorylation and activation of Extracellular signal-Regulated Kinase 5 (ERK5). The MEK5/ERK5 signaling cascade is implicated in various cellular functions, including cell proliferation, survival, and differentiation. In cancer cells, including the HeLa human cervical adenocarcinoma cell line, this pathway is often dysregulated and contributes to tumorigenesis. Inhibition of MEK5 by BIX02188 leads to the suppression of ERK5 activity, which can induce cell cycle arrest and apoptosis, making it a valuable tool for cancer research.
Mechanism of Action
BIX02188 acts as an ATP-competitive inhibitor of MEK5, preventing the phosphorylation of ERK5 at its activating Thr218 and Tyr220 residues. This blockade of ERK5 activation inhibits its translocation to the nucleus and subsequent regulation of target gene expression, ultimately leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative data for BIX02188 and related compounds, providing a reference for determining appropriate experimental concentrations.
| Compound | Target | IC50 | Cell Line | Effect | Reference |
| BIX02188 | MEK5 | 4.3 nM | N/A (Enzymatic Assay) | Inhibition of catalytic activity | [1] |
| BIX02188 | ERK5 | 810 nM | N/A (Enzymatic Assay) | Inhibition of catalytic activity | [1] |
| ERK5-IN-3 | ERK5 | 6 nM | N/A (Enzymatic Assay) | Inhibition of catalytic activity | [1] |
| ERK5-IN-3 | N/A | 31 nM | HeLa | Anti-proliferation | [1] |
Note: The optimal concentration of BIX02188 for inducing apoptosis in HeLa cells should be determined empirically through a dose-response experiment. Based on the available data, a starting concentration range of 1 µM to 10 µM is recommended for initial studies.
Signaling Pathway Diagram
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of BIX02188.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of BIX02188 on HeLa cells.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of BIX02188 on HeLa cells by measuring their metabolic activity.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
BIX02188 (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HeLa cells in complete DMEM.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
BIX02188 Treatment:
-
Prepare serial dilutions of BIX02188 in complete DMEM from a concentrated stock. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest BIX02188 concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of BIX02188.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following BIX02188 treatment using flow cytometry.
Materials:
-
HeLa cells
-
Complete DMEM
-
BIX02188 (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach for 24 hours.
-
Treat the cells with the desired concentrations of BIX02188 (determined from the MTT assay or a literature search, e.g., 5, 10, 20 µM) and a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium from each well, which contains detached (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 3: Western Blot Analysis of ERK5 Phosphorylation
This protocol is used to assess the inhibitory effect of BIX02188 on the MEK5/ERK5 pathway by detecting the phosphorylation status of ERK5.
Materials:
-
HeLa cells
-
Complete DMEM
-
BIX02188 (stock solution in DMSO)
-
Sorbitol (for stimulating the MEK5/ERK5 pathway, optional)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total ERK5, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat HeLa cells with BIX02188 as described in the previous protocols. A shorter treatment time (e.g., 1-4 hours) may be sufficient to observe changes in protein phosphorylation.
-
Optional: To enhance the signal, cells can be stimulated with a stressor like 0.4 M sorbitol for 30 minutes before lysis to activate the MEK5/ERK5 pathway.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK5 and a loading control like GAPDH.
-
These protocols provide a solid foundation for investigating the effects of BIX02188 on HeLa cells. Researchers are encouraged to optimize these protocols for their specific experimental conditions and research questions.
References
Application Notes and Protocols for Detecting p-ERK5 Inhibition by (E/Z)-BIX02188 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the small molecule inhibitor (E/Z)-BIX02188 in Western blot assays to specifically detect the phosphorylation status of Extracellular signal-regulated kinase 5 (ERK5).
This compound is a potent and selective inhibitor of MEK5, the upstream kinase responsible for the phosphorylation and activation of ERK5.[1][2][3] By inhibiting MEK5, BIX02188 effectively blocks the phosphorylation of ERK5 at Thr218 and Tyr220, which is essential for its kinase activity.[4][5] This makes BIX02188 a valuable tool for studying the role of the MEK5/ERK5 signaling pathway in various biological processes, including cell proliferation, differentiation, and survival.[6][7][8]
The following sections detail the inhibitory activity of BIX02188, a complete protocol for its use in a Western blot experiment to detect p-ERK5, and diagrams illustrating the signaling pathway and experimental workflow.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory concentrations of this compound against its primary targets.
| Target | IC50 | Cell Lines/System Used | Notes |
| MEK5 | 4.3 nM[1][2][3] | Purified enzyme assay[1] | BIX02188 is a highly potent inhibitor of MEK5 catalytic activity. |
| ERK5 | 810 nM[1][2][9][10] | Purified enzyme assay[1] | BIX02188 also directly inhibits ERK5 but with lower potency compared to MEK5. |
| p-ERK5 Inhibition | ~0.8 µM[1][2] | Bovine lung microvascular endothelial cells (BLMECs) stimulated with H₂O₂[1][2] | Demonstrates effective inhibition of ERK5 phosphorylation in a cellular context. |
| MEF2C Activation | 1.15 µM (HeLa), 0.82 µM (HEK293)[1] | Luciferase reporter assay[1] | Inhibition of a downstream target of the MEK5/ERK5 pathway. |
BIX02188 has been shown to be highly selective for the MEK5/ERK5 pathway, with no significant inhibition of other MAP kinases such as ERK1/2, p38, and JNK at concentrations effective for inhibiting p-ERK5.[1][3][11]
Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical MEK5/ERK5 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment designed to assess the inhibitory effect of this compound on ERK5 phosphorylation.
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa, HEK293, or endothelial cells) and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal kinase activity. c. Prepare a stock solution of this compound in DMSO. d. Pre-incubate the cells with varying concentrations of BIX02188 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours. e. Stimulate the ERK5 pathway by adding an appropriate agonist (e.g., 0.4 M sorbitol for 30 minutes, or 50 ng/mL EGF for 10 minutes).[12][13] Include a non-stimulated control.
2. Cell Lysis and Protein Quantification: a. After stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Sonicate briefly to shear DNA and reduce viscosity. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new tube. g. Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load equal amounts of protein (20-40 µg) per lane onto an 8% SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation and Detection: a. Incubate the membrane with a primary antibody specific for phosphorylated ERK5 (p-ERK5, Thr218/Tyr220) overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.[4][14] b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again three times for 10 minutes each with TBST. e. Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[12]
5. Stripping and Re-probing (for total ERK5 and loading control): a. To confirm equal protein loading and to assess total ERK5 levels, the membrane can be stripped of the p-ERK5 antibody. b. Incubate the membrane in a stripping buffer. c. Wash thoroughly and re-block the membrane. d. Probe with a primary antibody for total ERK5. e. Subsequently, probe for a loading control protein such as β-actin or GAPDH to ensure equal loading across all lanes.
6. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the p-ERK5 signal to the total ERK5 signal or the loading control signal. c. Compare the normalized p-ERK5 levels in BIX02188-treated samples to the vehicle-treated, stimulated control to determine the extent of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Phospho-ERK5 (Thr218, Tyr220) Polyclonal Antibody (44-612G) [thermofisher.com]
- 5. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mesoscale.com [mesoscale.com]
- 14. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
Application Notes and Protocols for In Vivo Administration of (E/Z)-BIX02188
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of (E/Z)-BIX02188, a selective inhibitor of MEK5. Given the limited availability of in vivo data for this compound, information from its closely related analog, BIX02189, is included as a reference for protocol development.
Introduction
This compound is a potent and selective inhibitor of MEK5, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MEK5/ERK5 pathway is implicated in various cellular processes, including proliferation, survival, and differentiation, and its dysregulation is associated with several diseases, particularly cancer. These notes provide protocols for in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in relevant animal models.
Data Presentation
The following table summarizes the available in vivo administration data for the MEK5 inhibitor BIX02189, which can be used as a starting point for designing studies with this compound.
| Compound | Animal Model | Administration Route | Dosage | Vehicle | Study Focus |
| BIX02189 | Mice | Intraperitoneal (IP) Injection | 10 mg/kg | 25% DMSO | Inhibition of Nrf2 nuclear localization in aortic endothelial cells. |
| BIX02189 | Mice | Oral Gavage | Not specified | Carboxymethylcellulose sodium (CMC-Na) suspension (≥5mg/ml) | General administration for in vivo studies. |
Signaling Pathway
This compound targets MEK5, the upstream kinase of ERK5. Inhibition of MEK5 prevents the phosphorylation and subsequent activation of ERK5. Activated ERK5 translocates to the nucleus and phosphorylates various transcription factors, including Myocyte Enhancer Factor 2C (MEF2C), leading to the regulation of gene expression involved in cell proliferation and survival.
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in a Subcutaneous Xenograft Mouse Model
This protocol describes the evaluation of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 25% DMSO in sterile saline, or 0.5% carboxymethylcellulose [CMC] with 0.25% Tween 80 in sterile water)
-
Cancer cell line of interest (e.g., A549, HCT116)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Sterile syringes and needles (27-30 gauge for injection, 20-22 gauge for gavage)
-
Calipers
-
Animal balance
Experimental Workflow:
Caption: Workflow for a subcutaneous xenograft mouse model study.
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Drug Preparation and Administration:
-
For Intraperitoneal (IP) Injection: Dissolve this compound in a vehicle such as 25% DMSO in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a solution that delivers the dose in a 100-200 µL volume).
-
For Oral Gavage: Prepare a suspension of this compound in a vehicle like 0.5% CMC with 0.25% Tween 80 in sterile water.
-
Administer the prepared drug or vehicle to the respective groups daily.
-
-
Monitoring: Measure tumor dimensions and body weight 2-3 times weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Tissue Collection: The study can be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). At the endpoint, euthanize the mice and excise the tumors. A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent pharmacodynamic analyses.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Procedure:
-
Restrain the mouse by gently grasping the scruff of the neck and the base of the tail.
-
Position the mouse to expose the abdomen.
-
Insert a 27-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
The needle should be inserted at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
Protocol 3: Oral Gavage in Mice
Procedure:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Hold the mouse in a vertical position.
-
Gently insert a 20-22 gauge flexible gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Gently remove the gavage needle and return the mouse to its cage.
Concluding Remarks
The provided protocols offer a foundational framework for conducting in vivo studies with this compound. It is crucial to adapt these protocols based on the specific research question, animal model, and the physicochemical properties of the compound. Preliminary dose-range-finding and toxicity studies are highly recommended to establish a safe and effective dose for efficacy studies. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
Application Notes and Protocols: (E/Z)-BIX02188 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-BIX02188 is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5).[1][2] MEK5 is the only known direct upstream activator of Extracellular signal-regulated kinase 5 (ERK5), and together they form a critical signaling cascade, the MEK5/ERK5 pathway.[3] This pathway is distinct from the more extensively studied MEK1/2-ERK1/2 pathway and is implicated in the regulation of various cellular processes, including proliferation, differentiation, survival, and angiogenesis.[2][3] Dysregulation of the MEK5/ERK5 pathway has been linked to several diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4][5][6]
BIX02188 inhibits the catalytic activity of MEK5, thereby preventing the phosphorylation and subsequent activation of ERK5.[1][2] This blockade of the MEK5/ERK5 signaling cascade leads to the inhibition of downstream events, such as the transcriptional activation of Myocyte enhancer factor 2C (MEF2C).[1] BIX02188 has been utilized as a chemical probe to investigate the biological functions of the MEK5/ERK5 pathway and to validate it as a potential therapeutic target.[2][4][5]
Signaling Pathway
The MEK5/ERK5 signaling pathway is a linear cascade where MEK5 phosphorylates and activates ERK5. Activated ERK5 then translocates to the nucleus to phosphorylate and activate transcription factors such as MEF2, leading to changes in gene expression that promote cell proliferation and survival. BIX02188 acts by directly inhibiting the kinase activity of MEK5.
Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of BIX02188.
Data Presentation
The inhibitory activity of this compound is summarized in the table below, showcasing its potency and selectivity.
| Kinase Target | IC50 | Assay Type |
| MEK5 | 4.3 nM | In vitro kinase assay |
| ERK5 | 810 nM | In vitro kinase assay |
| CSF1R | 280 nM | In vitro kinase assay |
| LCK | 390 nM | In vitro kinase assay |
| KIT | >10 µM | In vitro kinase assay |
| MEK1 | >6.3 µM | In vitro kinase assay |
| MEK2 | >6.3 µM | In vitro kinase assay |
| ERK1 | >6.3 µM | In vitro kinase assay |
| p38α | 3.9 µM | In vitro kinase assay |
| JNK2 | >6.3 µM | In vitro kinase assay |
| TGFβR1 | 1.8 µM | In vitro kinase assay |
| EGFR | >6.3 µM | In vitro kinase assay |
Data compiled from publicly available sources.[1][7]
Experimental Protocols
In Vitro MEK5 Kinase Assay
This protocol describes a biochemical assay to determine the in vitro potency of this compound against MEK5 kinase. The assay measures the consumption of ATP, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human GST-tagged MEK5 (active)
-
This compound
-
ATP
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT
-
DMSO
-
Kinase-Glo® Luminescent Kinase Assay (or equivalent ATP detection reagent)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for the in vitro MEK5 kinase assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration might be 1 mM, followed by 1:3 or 1:10 dilutions.
-
Kinase Reaction Setup:
-
In a white, opaque assay plate, add 1 µL of the serially diluted BIX02188 or DMSO (for vehicle control) to the appropriate wells.
-
Prepare the kinase reaction mix containing 15 nM GST-MEK5 in kinase assay buffer.
-
Add 24 µL of the kinase reaction mix to each well of the assay plate.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a solution of ATP in kinase assay buffer. The final concentration of ATP in the reaction should be 0.75 µM.[1]
-
To initiate the kinase reaction, add 25 µL of the ATP solution to each well. The final reaction volume will be 50 µL.
-
-
Incubation: Incubate the reaction plate for 60 minutes at room temperature.
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of ATP consumed and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of BIX02188 relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the BIX02188 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Note: This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent lots. It is based on a described method for assaying MEK5 activity.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
How to prepare (E/Z)-BIX02188 stock solution in DMSO
An Application Note and Protocol for the Preparation of (E/Z)-BIX02188 Stock Solution in DMSO
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring experimental reproducibility and validity. This document provides a detailed protocol for the preparation, storage, and handling of a dimethyl sulfoxide (DMSO) stock solution of this compound, a potent and selective MEK5 inhibitor.
Introduction
This compound is a valuable chemical probe for studying the MEK5/ERK5 signaling pathway, which is implicated in various cellular processes and diseases.[1][2][3] Proper solubilization and storage of this compound are essential for maintaining its biological activity and ensuring accurate experimental outcomes. DMSO is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[1][4][5][6][7][8]
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below. This information is essential for accurate calculations when preparing stock solutions.
| Parameter | Value | Reference |
| Molecular Weight | 412.5 g/mol | [4][5] |
| Solubility in DMSO | ≥ 45 mg/mL (109.09 mM) | [1][6] |
| Recommended Stock Concentration Range | 1 mM to 100 mM | [1][4] |
| Storage of Stock Solution | -20°C (up to 1 year) or -80°C (up to 2 years) | [1][6] |
Experimental Protocol
This protocol details the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 412.5 g/mol / 1000 = 4.125 mg
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound powder and record the exact weight.
-
-
Dissolving in DMSO:
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication can be used to aid dissolution.
-
-
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][6] Ensure the storage containers are tightly sealed to prevent moisture absorption and degradation.
-
Safety Precautions
-
This compound is a bioactive molecule. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid direct contact with the skin.
-
Work in a well-ventilated area or a chemical fume hood.
Diagrams
Workflow for Preparing this compound Stock Solution
A flowchart illustrating the key steps for preparing the stock solution.
Signaling Pathway Inhibition by this compound
A simplified diagram showing this compound as an inhibitor of MEK5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIX02188 - Immunomart [immunomart.com]
- 4. BIX 02188, MEK5 inhibitor (ab144572) | Abcam [abcam.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
Application of BIX02188 in Immunoprecipitation Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing BIX02188, a selective inhibitor of MEK5, in immunoprecipitation (IP) assays. This document is intended for researchers in cell biology, signal transduction, and drug discovery to investigate the MEK5/ERK5 signaling pathway and its role in various physiological and pathological processes.
BIX02188 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5), the direct upstream activator of Extracellular Signal-Regulated Kinase 5 (ERK5).[1][2] This pathway is distinct from the well-studied MEK1/2-ERK1/2 cascade and is implicated in cell proliferation, differentiation, survival, and apoptosis.[3][4] The use of BIX02188 in immunoprecipitation assays allows for the precise investigation of protein-protein interactions and post-translational modifications within the MEK5/ERK5 signaling cascade.
Mechanism of Action
BIX02188 acts as an ATP-competitive inhibitor of MEK5's catalytic function.[1] By binding to the ATP pocket of MEK5, it prevents the phosphorylation and subsequent activation of its primary substrate, ERK5.[1] This inhibition is selective for MEK5, with minimal effects on other closely related kinases like MEK1/2, ERK1/2, p38 MAPK, or JNK at effective concentrations.[1] However, it is important to note that BIX02188 has been reported to have off-target effects on Src kinase.[2][5]
Signaling Pathway
The MEK5/ERK5 signaling pathway is a three-tiered kinase cascade. It is typically initiated by upstream activators such as MEKK2 or MEKK3, which phosphorylate and activate MEK5.[6] Activated MEK5 then dually phosphorylates ERK5 on threonine and tyrosine residues (Thr218/Tyr220) in its activation loop, leading to ERK5 activation.[6][7] Activated ERK5 can then translocate to the nucleus to phosphorylate various transcription factors, including members of the Myocyte Enhancer Factor 2 (MEF2) family, thereby regulating gene expression.[1]
Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of BIX02188.
Quantitative Data
The inhibitory activity of BIX02188 and its analog BIX02189 has been characterized in various studies. The following table summarizes key quantitative data.
| Compound | Target | Assay Type | IC50 | Reference(s) |
| BIX02188 | MEK5 | Kinase Assay | 4.3 nM | [1] |
| BIX02188 | ERK5 | Kinase Assay | 810 nM | [1] |
| BIX02189 | MEK5 | Kinase Assay | 1.5 nM | [1] |
| BIX02189 | ERK5 | Kinase Assay | 59 nM | [1] |
| BIX02188 | Src | Off-target | - | [2][5] |
Note: IC50 values can vary depending on the specific assay conditions. BIX02189 is a more potent inhibitor of both MEK5 and ERK5 compared to BIX02188.
Experimental Protocols
The primary application of BIX02188 in immunoprecipitation is to determine how the inhibition of MEK5/ERK5 signaling affects protein-protein interactions or the phosphorylation state of specific proteins within a complex.
Experimental Workflow
The general workflow involves treating cells with BIX02188, preparing cell lysates, performing immunoprecipitation of the target protein, and analyzing the immunoprecipitated proteins by Western blotting.
Caption: General experimental workflow for immunoprecipitation using BIX02188.
Detailed Protocol: Immunoprecipitation of MEK5 and Analysis of ERK5 Phosphorylation
This protocol provides a method to immunoprecipitate MEK5 and subsequently analyze the phosphorylation status of co-precipitated ERK5 after treating cells with BIX02188.
Materials:
-
Complete cell culture medium
-
BIX02188 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-MEK5 antibody for immunoprecipitation
-
Anti-phospho-ERK5 (Thr218/Tyr220) antibody for Western blotting
-
Anti-total-ERK5 antibody for Western blotting
-
Protein A/G agarose or magnetic beads
-
SDS-PAGE gels and buffers
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of BIX02188 (e.g., 1-10 µM) or vehicle (DMSO) for the appropriate time (e.g., 1-24 hours). Include an untreated control.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to the cleared lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate.
-
To 500-1000 µg of total protein, add the recommended amount of anti-MEK5 antibody.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Collect the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a less stringent wash buffer). After each wash, centrifuge and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK5 (Thr218/Tyr220) antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
To confirm equal loading of ERK5 in the immunoprecipitate, the membrane can be stripped and re-probed with an anti-total-ERK5 antibody.
-
Expected Results:
In control (vehicle-treated) cells, immunoprecipitation of MEK5 should co-precipitate ERK5, and a band corresponding to phosphorylated ERK5 should be detectable by Western blot. In cells treated with BIX02188, the amount of phosphorylated ERK5 co-precipitating with MEK5 is expected to be significantly reduced in a dose-dependent manner, while the total amount of co-precipitated ERK5 may remain unchanged. This would demonstrate the efficacy of BIX02188 in disrupting the MEK5-mediated phosphorylation of ERK5 within the cell.
References
- 1. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular signal-Regulated Kinase 5 (ERK5) is required for the Yes-associated protein (YAP) co-transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical, genetic and pharmacological data support targeting the MEK5/ERK5 module in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes: Utilizing BIX02188 to Interrogate MEF2C Transcriptional Activation
References
- 1. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. promega.com [promega.com]
- 3. BIX 02188 | MEK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. abmole.com [abmole.com]
- 5. Selective Regulation of c-jun Gene Expression by Mitogen-Activated Protein Kinases via the 12-O-Tetradecanoylphorbol-13-Acetate- Responsive Element and Myocyte Enhancer Factor 2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIX 02188 | MEK5 inhibitor | CAS 334949-59-6 | BIX02188 | MEK抑制剂 | 美国InvivoChem [invivochem.cn]
Application Notes and Protocols for BIX02188 Treatment of HEK293 Cells in Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BIX02188, a potent and selective inhibitor of MEK5, to investigate the MEK5/ERK5 signaling pathway in Human Embryonic Kidney (HEK293) cells. This document includes an overview of the signaling cascade, quantitative data on inhibitor activity, detailed experimental protocols, and visual representations of the pathway and workflows.
Introduction to the MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 signaling cascade is a crucial mitogen-activated protein kinase (MAPK) pathway involved in regulating various cellular processes, including proliferation, differentiation, and survival. Unlike the more extensively studied MEK1/2-ERK1/2 pathway, the MEK5/ERK5 pathway is characterized by the large C-terminal domain of ERK5, which contains a transcriptional activation domain. Activation of this pathway is initiated by upstream kinases such as MEKK2 and MEKK3, which phosphorylate and activate MEK5. MEK5, in turn, specifically phosphorylates the TEY motif in the activation loop of ERK5, leading to its activation. Activated ERK5 can then translocate to the nucleus and phosphorylate downstream transcription factors, most notably Myocyte Enhancer Factor 2 (MEF2), to regulate gene expression.
BIX02188 is a valuable pharmacological tool for dissecting the specific roles of the MEK5/ERK5 pathway. It selectively inhibits MEK5, thereby preventing the phosphorylation and activation of ERK5.
Quantitative Data: BIX02188 Inhibition Profile
BIX02188 is a highly potent inhibitor of MEK5 and also demonstrates inhibitory activity against the downstream kinase, ERK5, at higher concentrations. The inhibitory concentrations are summarized in the table below.
| Target | IC50 (in vitro) | Cell-Based Assay | Reference |
| MEK5 | 4.3 nM | - | [1] |
| ERK5 | 810 nM | Inhibition of MEF2C transcriptional activation | [1] |
Signaling Pathway Diagram
The following diagram illustrates the canonical MEK5/ERK5 signaling pathway and the point of inhibition by BIX02188.
Caption: The MEK5/ERK5 signaling cascade and BIX02188 inhibition.
Experimental Protocols
The following are detailed protocols for treating HEK293 cells with BIX02188 to study its effects on the MEK5/ERK5 signaling pathway.
Protocol 1: Western Blot Analysis of ERK5 Phosphorylation
This protocol describes how to assess the inhibitory effect of BIX02188 on MEK5 activity by measuring the phosphorylation of its direct substrate, ERK5.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of p-ERK5.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
BIX02188 (stock solution in DMSO)
-
Stimulant (e.g., Epidermal Growth Factor, EGF)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total ERK5, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal signaling, replace the complete medium with serum-free medium and incubate for 16-24 hours.
-
BIX02188 Treatment:
-
Prepare working solutions of BIX02188 in serum-free medium at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM).
-
Aspirate the medium from the cells and add the BIX02188-containing medium.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add the stimulant (e.g., EGF at a final concentration of 50 ng/mL) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold cell lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-ERK5, anti-total ERK5, and anti-loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the p-ERK5 signal to the total ERK5 signal and the loading control.
-
Protocol 2: MEF2 Luciferase Reporter Assay
This protocol describes a reporter gene assay to measure the transcriptional activity of MEF2, a downstream target of ERK5, in response to BIX02188 treatment.
Experimental Workflow Diagram
Caption: Workflow for MEF2 Luciferase Reporter Assay.
Materials:
-
HEK293 cells
-
Complete growth medium
-
MEF2-responsive firefly luciferase reporter plasmid
-
Control plasmid with a constitutively expressed Renilla luciferase
-
Transfection reagent
-
BIX02188 (stock solution in DMSO)
-
Stimulant (e.g., EGF)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a white, clear-bottom 96-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the MEF2-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
BIX02188 Treatment:
-
Prepare working solutions of BIX02188 in the appropriate medium.
-
Aspirate the medium from the cells and add the BIX02188-containing medium.
-
Incubate for 6-8 hours at 37°C.
-
-
Stimulation:
-
Add the stimulant (e.g., EGF) to the wells.
-
Incubate for the desired time (e.g., 6-8 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Perform the Dual-Luciferase® Reporter Assay according to the manufacturer's protocol.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold change in MEF2 activity relative to the untreated control.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. It is recommended to perform dose-response and time-course experiments to determine the optimal concentrations and incubation times for BIX02188 in your specific HEK293 cell line and under your experimental conditions. Always consult the relevant safety data sheets (SDS) for all reagents used.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (E/Z)-BIX02188 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the MEK5 inhibitor, (E/Z)-BIX02188. The following information is designed to address common challenges in handling this compound for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to use a high-purity, sterile-filtered DMSO suitable for cell culture to avoid introducing contaminants that could affect your experiments.[2]
Q2: What is the known solubility of this compound?
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[3] To address this, you should ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally below 0.5%, to avoid both precipitation and solvent-induced cytotoxicity.[2][4] A stepwise dilution approach can also be beneficial.
Q4: Can I heat or sonicate the solution to improve solubility?
A4: Yes, gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution of this compound, particularly when preparing the stock solution in DMSO.[3] However, it is crucial to be cautious with heating as excessive temperatures could potentially degrade the compound.
Troubleshooting Guide
Issue: this compound powder is not fully dissolving in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture, which can reduce its solvating power.[1]
-
Solution:
-
Try adding a slightly larger volume of DMSO to decrease the concentration.
-
Use fresh, anhydrous DMSO.
-
Gently warm the solution in a water bath (not exceeding 37°C) while vortexing.
-
Briefly sonicate the vial to aid dissolution.
-
Issue: The compound precipitates out of the DMSO stock solution during storage.
-
Possible Cause: The stock solution may be supersaturated, or temperature fluctuations during storage may have caused the compound to crash out.
-
Solution:
-
Gently warm the solution to 37°C and vortex until the precipitate redissolves.
-
Before use, centrifuge the vial to pellet any remaining undissolved compound and carefully use the supernatant. Note that the actual concentration may be lower than intended.
-
For long-term storage, it is recommended to store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[2]
-
Issue: Visible precipitate forms in the cell culture medium upon addition of the this compound stock solution.
-
Possible Cause: The aqueous solubility limit of this compound has been exceeded. The final concentration of DMSO may also be too high, causing the compound to precipitate.
-
Solution:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1% in your culture medium.[2] This may require preparing a more concentrated initial stock solution.
-
Perform serial dilutions: Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, first create an intermediate dilution in a smaller volume of medium. Then, add this intermediate dilution to the final volume.
-
Increase protein concentration: If your experimental design allows, the presence of serum proteins (e.g., from Fetal Bovine Serum) in the medium can help to stabilize hydrophobic compounds and keep them in solution.[3]
-
Consider co-solvents (for in vivo studies): For animal studies, formulations using co-solvents like PEG300 and Tween-80 in saline, or corn oil, have been suggested for similar compounds to improve solubility.[1]
-
Quantitative Data Summary
| Compound | Solvent | Reported Solubility | Molar Equivalent |
| This compound | DMSO | ≥ 45 mg/mL[1] | 109.09 mM |
Note: The available data for the solubility of this compound is limited. The value in DMSO indicates a minimum solubility, and the saturation point may be higher. Solubility in other solvents has not been quantitatively reported in the reviewed literature.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 412.52 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.125 mg.
-
Add the appropriate volume of DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently. Alternatively, sonicate the vial for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term stability.
-
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental protocol)
-
Sterile tubes for dilution
-
-
Procedure (Example for a final concentration of 10 µM):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
To achieve a final concentration of 10 µM, you will need to perform a 1:1000 dilution.
-
Recommended method (stepwise dilution):
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium. This creates a 100 µM intermediate solution.
-
Gently vortex the intermediate dilution.
-
Add the required volume of the 100 µM intermediate solution to your final volume of cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium to get a final volume of 1 mL with a 10 µM concentration of this compound. The final DMSO concentration in this example would be 0.1%.
-
-
Gently mix the final working solution before adding it to your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Mandatory Visualizations
Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of this compound.
Caption: A workflow for troubleshooting common insolubility issues with this compound.
References
Off-target effects of (E/Z)-BIX02188 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MEK5 inhibitor, (E/Z)-BIX02188.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[1] It functions by inhibiting the catalytic activity of the MEK5 enzyme, which in turn blocks the phosphorylation and activation of its downstream substrate, Extracellular signal-Regulated Kinase 5 (ERK5).[1]
Q2: What are the known primary off-target effects of this compound?
A2: The most significant off-target activity of this compound is against Src family kinases.[1] It also exhibits inhibitory activity against other kinases, albeit at higher concentrations than its IC50 for MEK5. These include ERK5, Colony-Stimulating Factor 1 Receptor (CSF1R), LCK, and KIT.
Q3: How can I differentiate between on-target MEK5 inhibition and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Rescue experiments: If possible, overexpressing a constitutively active form of ERK5 downstream of MEK5 should rescue the phenotype caused by BIX02188 if the effect is on-target.
-
Dose-response analysis: On-target effects should correlate with the known IC50 of BIX02188 for MEK5. Off-target effects may only appear at higher concentrations.
-
Direct measurement of target engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that BIX02188 is binding to MEK5 in your cellular model.
Q4: I am observing a paradoxical activation of the ERK5 pathway with BIX02188. Is this expected?
A4: While BIX02188 is a MEK5 inhibitor, some small molecule inhibitors of the ERK5 pathway have been reported to cause a "paradoxical activation" of ERK5's transcriptional activity, even while inhibiting its kinase activity.[2][3][4] This phenomenon is thought to be caused by a conformational change in ERK5 upon inhibitor binding, which exposes its nuclear localization signal and promotes its translocation to the nucleus.[2][4] If you observe increased nuclear ERK5 or activation of ERK5 target genes, this could be a paradoxical effect.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Target | IC50 | Notes |
| MEK5 | 4.3 nM | Primary Target |
| ERK5 | 810 nM | Off-target |
| CSF1R | 280 nM | Off-target |
| LCK | 390 nM | Off-target |
| KIT | 550 nM | Off-target |
| Src Family Kinases | >70% inhibition at 3 µM | Off-target |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in in vitro assays.
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of BIX02188 against a target kinase in a biochemical assay.
Materials:
-
Recombinant active kinase (e.g., MEK5, Src)
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microplate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the recombinant kinase to each well and incubate for a recommended time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the engagement of BIX02188 with its target protein (MEK5) in a cellular context.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermocycler or heating block
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Antibody specific for the target protein (MEK5)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Washing: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler. Include an unheated control (room temperature).
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against MEK5.
-
Data Analysis: Quantify the band intensities for MEK5 at each temperature. A shift in the melting curve to a higher temperature in the BIX02188-treated samples compared to the control indicates target engagement.
Mandatory Visualizations
Caption: The MEK5-ERK5 signaling cascade.
Caption: Experimental workflow for kinase inhibitor profiling.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lack of expected phenotype despite using an effective concentration of BIX02188 | 1. The MEK5-ERK5 pathway is not critical for the observed phenotype in your model. 2. The compound is not cell-permeable or is being rapidly metabolized. 3. The cells have compensatory signaling pathways. | 1. Confirm MEK5 and ERK5 expression in your cell line. Use a positive control known to be sensitive to MEK5 inhibition. 2. Verify target engagement using CETSA. 3. Investigate other signaling pathways that might be activated in response to MEK5 inhibition (e.g., ERK1/2, PI3K/Akt). |
| Unexpected or off-target phenotypes observed | 1. Inhibition of Src family kinases or other off-target kinases. 2. The concentration of BIX02188 used is too high, leading to off-target effects. | 1. Use a selective Src family kinase inhibitor to see if it phenocopies the effect. 2. Perform a dose-response experiment to determine the lowest effective concentration that inhibits MEK5 without significant off-target effects. 3. Use a structurally unrelated MEK5 inhibitor to confirm the phenotype. |
| Paradoxical increase in nuclear ERK5 or activation of ERK5 target genes | Inhibitor-induced conformational change in ERK5 leading to its nuclear translocation and activation of its transcriptional function.[2][4] | 1. Fractionate your cell lysates to separate nuclear and cytoplasmic components and perform a Western blot for ERK5. 2. Measure the expression of known ERK5 target genes (e.g., c-Fos, Fra-1) by qPCR. 3. Be aware that the kinase inhibitory and transcriptional activation effects of ERK5 inhibitors can be uncoupled.[5] |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of BIX02188 in solution. | 1. Standardize cell culture protocols and use cells within a consistent passage number range. 2. Prepare fresh stock solutions of BIX02188 regularly and store them properly. |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 4. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
BIX02188 Technical Support Center: Optimizing Treatment for Efficacy and Minimal Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for using BIX02188, a selective inhibitor of MEK5. The following troubleshooting guides and FAQs are designed to help you optimize treatment duration and concentration to achieve desired experimental outcomes while managing and understanding potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is BIX02188 and what is its primary mechanism of action?
BIX02188 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[1] Its primary mechanism is to bind to MEK5 and prevent the phosphorylation and subsequent activation of its downstream target, Extracellular Signal-Regulated Kinase 5 (ERK5).[2][3] BIX02188 has a high selectivity for MEK5 (IC50 of 4.3 nM) and does not significantly inhibit closely related kinases such as MEK1, MEK2, ERK2, or JNK2.[1][4] It also inhibits the catalytic activity of ERK5, but at a much higher concentration (IC50 of 810 nM).[5]
Q2: What is the MEK5/ERK5 signaling pathway and what cellular processes does it regulate?
The MEK5/ERK5 pathway is a key signaling cascade involved in various cellular functions. It is typically activated by upstream kinases like MEKK2 and MEKK3 in response to stimuli such as growth factors, cytokines, and environmental stress.[6] Activated MEK5 then phosphorylates and activates ERK5. Activated ERK5 translocates to the nucleus, where it regulates the activity of several transcription factors, including MEF2C, c-MYC, and NF-κB.[2][6] This pathway plays a crucial role in promoting cell proliferation, survival (anti-apoptosis), differentiation, and angiogenesis.[7]
Q3: What are the expected cellular effects of BIX02188 treatment?
By inhibiting the MEK5/ERK5 pathway, BIX02188 can lead to several downstream effects, depending on the cell type and context:
-
Induction of Apoptosis: In cancer cells that rely on the MEK5/ERK5 pathway for survival, such as those with an FLT3-ITD mutation, BIX02188 treatment can induce programmed cell death (apoptosis).[8][9]
-
Inhibition of Proliferation: The treatment can decrease the expression of cell cycle regulators like cyclin D1, leading to reduced cell proliferation.[6]
-
Sensitization to Other Drugs: BIX02188 can sensitize cancer cells to other therapeutic agents, such as TRAIL-induced apoptosis.[10]
-
Modulation of Inflammatory Responses: The pathway is involved in inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines.[4]
Q4: How can I distinguish between targeted anti-cancer cytotoxicity and unintended, off-target cytotoxicity?
This is a critical aspect of optimizing treatment.
-
Mechanism-Specific Markers: Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) versus markers of necrosis or general membrane damage (e.g., LDH release). Targeted cytotoxicity in cancer models is often expected to be apoptotic.
-
Control Cell Lines: Use a non-malignant cell line or a cancer cell line known to be insensitive to MEK5/ERK5 inhibition as a negative control. If high cell death is observed in control lines, it may indicate off-target effects or general toxicity.
-
Dose-Response and Time-Course: Targeted effects should ideally occur within a specific concentration and time window. Widespread, rapid cell death at high concentrations may suggest non-specific cytotoxicity.
Q5: Should I refresh the culture medium containing BIX02188 during long incubation periods?
For experiments lasting longer than 48-72 hours, it is advisable to perform a medium change.[11] This ensures that nutrient levels remain sufficient and that the concentration of BIX02188 remains stable, as some compounds can degrade or be metabolized over time in culture. For very long-term studies (e.g., 10 days) aimed at developing drug resistance, a specific protocol of periodic media changes is essential.[12]
Data Presentation: BIX02188 Inhibitory Concentrations
The following table summarizes the key inhibitory concentrations (IC50) for BIX02188.
| Target | IC50 Value | Notes | Reference |
| MEK5 | 4.3 nM | Primary target, highly potent inhibition. | [1][5] |
| ERK5 | 810 nM | Secondary, direct inhibition of catalytic activity. | [1][5][6] |
Visualizations
Caption: BIX02188 inhibits the MEK5/ERK5 signaling pathway.
Caption: Workflow for optimizing BIX02188 treatment conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density.2. "Edge effect" in multi-well plates.3. Pipetting errors during drug dilution or assay steps.[11]4. Compound instability or precipitation. | 1. Ensure a single-cell suspension before seeding; automate cell counting if possible.2. Avoid using the outermost wells of the plate; fill them with sterile PBS or medium to maintain humidity.[11]3. Use calibrated pipettes; perform serial dilutions carefully. Include technical triplicates for each condition.[11]4. Check the solubility of BIX02188 in your culture medium. Ensure the final solvent (e.g., DMSO) concentration is low and consistent across all wells. |
| No observable effect, even at high concentrations. | 1. The cell line is resistant to MEK5/ERK5 inhibition.2. The compound has degraded.3. Insufficient incubation time for the effect to manifest.[13] | 1. Confirm ERK5 expression and activity in your cell line. Consider testing a positive control cell line known to be sensitive (e.g., MV4-11, MOLM-13).[8]2. Use a fresh aliquot of BIX02188. Store stock solutions properly (-20°C or -80°C).3. Extend the treatment duration. Some cellular effects may take 72-96 hours to become apparent.[11] |
| Excessive cytotoxicity observed in all cell lines, including controls. | 1. BIX02188 concentration is too high, causing off-target effects.2. High solvent (e.g., DMSO) concentration.3. Contamination of cell culture or compound. | 1. Lower the concentration range significantly. Focus on concentrations around the MEK5 IC50 (4.3 nM).2. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Run a vehicle-only control.3. Perform routine mycoplasma testing and check for signs of bacterial or fungal contamination. |
| Increased cell proliferation observed at low BIX02188 concentrations. | 1. This phenomenon, known as hormesis, can occur with some compounds.2. Paradoxical activation of downstream signaling.[14] | 1. Acknowledge the effect in your analysis. Ensure your dose-response curve covers a wide enough range to capture the subsequent inhibitory effect at higher concentrations.2. Investigate downstream transcriptional targets. Note that some ERK5 inhibitors can paradoxically increase its transcriptional activity despite blocking kinase function. |
Experimental Protocols
Protocol 1: Determining the Optimal BIX02188 Concentration (IC50)
This protocol establishes the half-maximal inhibitory concentration (IC50) of BIX02188 for your specific cell line.
-
Cell Seeding: Seed cells into a 96-well, clear, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment and recovery.[15]
-
Compound Preparation: Prepare a 10 mM stock solution of BIX02188 in DMSO. Create a 10-point serial dilution series (e.g., 1:3) in culture medium, starting from a high concentration (e.g., 10 µM) down to the low nM range. Include a vehicle-only control (DMSO at the same final concentration).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared BIX02188 dilutions or vehicle control.
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, at 37°C and 5% CO2.[11]
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well. Mix thoroughly.[13]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the percentage of cell viability against the log of BIX02188 concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Assessing Cytotoxicity via LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of necrosis or late-stage apoptosis.[16]
-
Plate Setup: Seed and treat cells with BIX02188 at the desired concentrations (e.g., IC50, 2x IC50, 10x IC50) in a 96-well plate as described above.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with solvent only.
-
Medium Background: Wells with medium but no cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the assay endpoint.[16]
-
-
Incubation: Treat cells for the desired duration (e.g., 24, 48, 72 hours).
-
Sample Collection: Carefully collect 50 µL of supernatant from each well without disturbing the cell layer. Transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Abcam ab65393). Add 50 µL of the mixture to each supernatant sample.
-
Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 450 nm.
-
Calculation: Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = 100 * [(Treated Well - Medium Background) / (Maximum Release - Medium Background)]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of extra-cellular signal-regulated protein kinase 5 signaling pathway in the development of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD (Journal Article) | ETDEWEB [osti.gov]
- 10. MAP kinase ERK5 modulates cancer cell sensitivity to extrinsic apoptosis induced by death-receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential for paradoxical ERK5 activation with MEK5 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MEK5/ERK5 signaling pathway. A key focus is the phenomenon of paradoxical ERK5 activation by its inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the canonical MEK5/ERK5 signaling pathway?
A1: The MEK5/ERK5 pathway is a component of the mitogen-activated protein kinase (MAPK) signaling network.[1][2][3] It is typically activated by mitogens and cellular stress.[3][4] The canonical activation cascade involves MEKK2 or MEKK3 (MAP3K) phosphorylating and activating MEK5 (MAP2K), which in turn phosphorylates and activates ERK5 (MAPK) on a TEY motif at threonine 219 and tyrosine 221.[2][3][5][6] Activated ERK5 can then translocate to the nucleus to phosphorylate various transcription factors, including members of the MEF2 family, thereby regulating gene expression related to cell proliferation, survival, and differentiation.[2][7][8][9]
Q2: I am using a MEK5 inhibitor, but I'm observing an increase in ERK5 activity. Is this expected?
A2: While counterintuitive, this phenomenon, known as paradoxical activation, has been documented.[5][7][10] However, the primary mechanism of paradoxical activation has been described for direct ERK5 inhibitors, not MEK5 inhibitors.[5][7][10] If you are observing this with a MEK5 inhibitor, it could be due to several factors:
-
Off-target effects: The MEK5 inhibitor may have off-target effects on other signaling pathways that indirectly lead to ERK5 activation. For example, BIX02188 and BIX02189 are known to have off-target effects on Src.[7][11]
-
Feedback loops: Inhibition of MEK5 could disrupt negative feedback loops within the larger MAPK network, leading to compensatory activation of ERK5 through alternative mechanisms.[12][13]
-
Experimental artifact: It is crucial to verify that the observed increase in ERK5 activity is not an artifact of the experimental setup.
Q3: What is the mechanism of paradoxical ERK5 activation by ERK5 inhibitors?
A3: Unlike other instances of paradoxical activation in kinase signaling (e.g., with BRAF inhibitors), the paradoxical activation of ERK5 by its kinase inhibitors (ERK5i) is a unique, on-target effect.[7][14] ERK5 possesses a C-terminal transcriptional activation domain (TAD).[7][9] In its inactive state, this domain is inhibited by an intramolecular interaction with the kinase domain.[7] The binding of an ERK5 inhibitor to the kinase domain induces a conformational change that exposes the nuclear localization signal (NLS) and relieves the inhibition of the TAD.[5][7][9] This leads to the translocation of ERK5 to the nucleus and activation of its transcriptional functions, even while its kinase activity is inhibited.[5][7][9][15]
Q4: Which specific MEK5 and ERK5 inhibitors are known to be associated with paradoxical activation or have significant off-target effects?
A4: Several widely used inhibitors have been characterized. Notably, the paradoxical activation is a feature of direct ERK5 inhibitors.
-
MEK5 Inhibitors :
-
ERK5 Inhibitors :
-
XMD8-92 : One of the first described ERK5 inhibitors, it is now known to be a potent inhibitor of the bromodomain-containing protein BRD4, which can confound experimental results.[7][17]
-
AX15836 : This is an analog of XMD8-92 designed to lack BRD4 activity, making it a more specific ERK5 kinase inhibitor.[7] However, like other ERK5i, it still causes paradoxical activation of the ERK5 TAD.[15]
-
Compound 26 (ERK5-IN-1) : This is another ERK5 inhibitor that has been shown to cause paradoxical activation of ERK5's transcriptional activity.[15]
-
Troubleshooting Guides
Issue 1: Unexpected Increase in Downstream Gene Transcription After Applying an ERK5 Inhibitor
Possible Cause: Paradoxical activation of the ERK5 transcriptional activation domain (TAD).[5][7][9]
Troubleshooting Steps:
-
Confirm the Effect is On-Target:
-
Use a Kinase-Dead Mutant: Transfect cells with a kinase-dead version of ERK5. If the inhibitor still induces transcriptional activity, it confirms the effect is independent of kinase inhibition.
-
Use Drug-Resistant Mutants: If available, use ERK5 mutants that are resistant to the inhibitor. The lack of paradoxical activation in these mutants would confirm that the effect requires direct binding of the inhibitor to ERK5.[9][15]
-
-
Switch to an Alternative Inhibition Strategy:
-
Use a MEK5 Inhibitor: Inhibit the pathway upstream using a MEK5 inhibitor like BIX02189.[11][16] This should prevent the initial activation of ERK5.
-
Use Genetic Knockdown: Use siRNA or shRNA to deplete ERK5 levels. This will ablate both the kinase and transcriptional functions of the protein and can be compared to the phenotype observed with the small molecule inhibitor.[5][7]
-
-
Measure Nuclear Translocation:
Issue 2: MEK5 Inhibitor Fails to Inhibit ERK5 Phosphorylation
Possible Cause:
-
Inhibitor instability or incorrect concentration.
-
Cell line resistance.
-
Activation of ERK5 through a MEK5-independent pathway.
Troubleshooting Steps:
-
Verify Inhibitor Activity:
-
Prepare Fresh Stock: Small molecule inhibitors can degrade. Prepare a fresh stock from powder and re-test.
-
Titrate the Inhibitor: Perform a dose-response experiment to ensure you are using an effective concentration for your specific cell line and experimental conditions.
-
-
Check Cell Culture Conditions:
-
Cell Confluency: Ensure that cell confluency is consistent across experiments, as this can affect signaling pathways.
-
Serum Starvation: If stimulating with a mitogen, ensure that cells are properly serum-starved to reduce basal pathway activity.
-
-
Assess Off-Target Effects:
-
Consider that other kinases might be compensating for MEK5 inhibition. A broader kinase inhibitor screen might provide insights.
-
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 | Notes |
| BIX02189 | MEK5 | 1.5 nM | Also inhibits ERK5 (IC50 = 59 nM). Does not inhibit MEK1/2, ERK2, JNK2.[11][16] |
| BIX02188 | MEK5 | 4.3 nM | Also inhibits ERK5 (IC50 = 810 nM).[16] Strong off-target effect on Src.[7][11] |
| XMD8-92 | ERK5, BRD4 | ERK5: 80 nM | Equipotent for ERK5 and BRD4, confounding results.[17] |
| AX15836 | ERK5 | Potent | Lacks BRD4 activity but still causes paradoxical activation.[7][15] |
Key Experimental Protocols
Protocol 1: Western Blot for ERK5 Phosphorylation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and centrifuge to pellet debris.
-
-
Protein Quantification:
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated ERK5 (p-ERK5) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect with an ECL substrate.
-
Strip and re-probe the membrane for total ERK5 and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: MEF2-Luciferase Reporter Assay for ERK5 Transcriptional Activity
-
Transfection:
-
Co-transfect cells (e.g., HEK293) with three plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with GAL4 binding sites (e.g., pG5-Luc).
-
A plasmid expressing a fusion protein of the GAL4 DNA-binding domain and a substrate of ERK5, such as MEF2D (pBIND-MEF2D).
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
-
Treatment:
-
4-6 hours post-transfection, treat cells with the MEK5/ERK5 inhibitor or vehicle control.
-
-
Lysis and Measurement:
-
24 hours post-transfection, lyse the cells using a dual-luciferase reporter assay system buffer.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in inhibitor-treated cells compared to control indicates paradoxical activation.
-
Visualizations
Caption: Canonical MEK5-ERK5 signaling pathway and point of inhibition.
Caption: Mechanism of paradoxical ERK5 activation by kinase inhibitors.
Caption: Troubleshooting workflow for paradoxical ERK5 activation.
References
- 1. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MEK5/ERK5 Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lose and gain: impacts of ERK5 and JNK cascades on each other - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
(E/Z)-BIX02188 stability and proper storage conditions
Welcome to the technical support center for (E/Z)-BIX02188. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability, storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[1] Its primary mechanism of action is to block the catalytic activity of MEK5, which in turn prevents the phosphorylation and activation of its downstream substrate, Extracellular signal-Regulated Kinase 5 (ERK5).[1] By inhibiting the MEK5/ERK5 signaling pathway, BIX02188 can be used to study the role of this pathway in various cellular processes, including cell proliferation, survival, and differentiation.
Q2: What does the "(E/Z)-" designation in the name signify?
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage of this compound is critical to maintain its stability and activity. Please refer to the table below for detailed storage recommendations.
Data Presentation: Storage and Stability
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store under desiccating conditions. |
| Stock Solution in DMSO | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 2 years | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Q4: In which solvents is this compound soluble?
A4: The solubility of this compound varies depending on the solvent. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| DMSO | ≥ 43 mg/mL (104.24 mM) |
| Ethanol | ~3 mg/mL (7.27 mM) |
| Water | Insoluble |
For most in vitro experiments, it is recommended to prepare a stock solution in DMSO.
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound.
Issue 1: No or weak inhibition of ERK5 phosphorylation observed.
| Possible Cause | Troubleshooting Step |
| Improper storage of BIX02188 | Ensure the compound has been stored according to the recommended conditions. If the compound has been stored at room temperature for an extended period, its activity may be compromised. |
| Incorrect concentration | Verify the calculations for your working solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell line insensitivity | The IC50 of BIX02188 can vary between cell lines. Confirm that your cell line expresses the components of the MEK5/ERK5 pathway and that the pathway is active under your experimental conditions. |
| Suboptimal experimental conditions | Ensure that the pre-incubation time with BIX02188 is sufficient before stimulating the cells. A pre-incubation time of 1-2 hours is generally recommended. |
| Degraded compound | If you suspect the compound has degraded, it is best to use a fresh vial. |
Issue 2: High background or non-specific bands in Western Blot.
| Possible Cause | Troubleshooting Step |
| Antibody issues | Ensure your primary and secondary antibodies are validated for the detection of phospho-ERK5 and total ERK5. Use appropriate blocking buffers (e.g., 5% BSA in TBST for phospho-antibodies). |
| Insufficient washing | Increase the number and duration of washing steps after antibody incubations. |
| High antibody concentration | Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background. |
Issue 3: Observed off-target effects.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high | High concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Known off-target activity | BIX02188 has been reported to have some off-target activity against Src kinase at higher concentrations.[2] If your experimental system is sensitive to Src inhibition, consider using a lower concentration of BIX02188 or a more specific MEK5 inhibitor if available. |
| Cellular context | Off-target effects can be cell-type specific. It is advisable to include appropriate controls to validate that the observed phenotype is due to the inhibition of the MEK5/ERK5 pathway. This can include siRNA/shRNA knockdown of MEK5 or ERK5 as an orthogonal approach. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to fully dissolve the compound.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Western Blot Analysis of ERK5 Phosphorylation Inhibition
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours if the pathway is activated by growth factors present in the serum.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a known activator of the MEK5/ERK5 pathway (e.g., growth factors, sorbitol) for the recommended time (e.g., 15-30 minutes).
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with a primary antibody against total ERK5 as a loading control.
-
Visualizations
MEK5-ERK5 Signaling Pathway
Caption: The MEK5-ERK5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound
Caption: A typical experimental workflow for using this compound to study MEK5-ERK5 signaling.
References
Technical Support Center: Interpreting Unexpected Results After BIX02188 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results following treatment with BIX02188.
Introduction to BIX02188
BIX02188 is a potent and selective inhibitor of MEK5 (MAP2K5), a key kinase in the ERK5 signaling pathway.[1] It is widely used as a chemical probe to investigate the biological roles of the MEK5/ERK5 cascade in various cellular processes, including proliferation, differentiation, and survival. However, like many kinase inhibitors, BIX02188 can exhibit off-target effects and lead to complex cellular responses that may be unexpected. This guide will help you navigate these potential challenges.
Data Presentation: BIX02188 Inhibitory Profile
The following table summarizes the known inhibitory activities of BIX02188 against its primary target and key off-targets. This information is crucial for designing experiments and interpreting results.
| Target | IC50 | Target Class | Notes |
| MEK5 | 4.3 nM | Primary Target (Protein Kinase) | BIX02188 is a highly potent inhibitor of MEK5.[1] |
| ERK5 | 810 nM | Off-Target (Protein Kinase) | BIX02188 also inhibits the downstream kinase ERK5, albeit with lower potency.[2] |
| G9a/GLP | µM range | Off-Target (Histone Methyltransferase) | BIX02188 and its analogs can inhibit the histone methyltransferases G9a and GLP. |
| Src Family Kinases | - | Off-Target (Protein Kinase) | Some studies suggest potential off-target activity against Src family kinases. |
| Brd4 | - | Off-Target (Bromodomain Protein) | While some ERK5 pathway inhibitors affect Brd4, the direct effect of BIX02188 on Brd4 is less characterized. |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To clarify the cellular processes affected by BIX02188 and provide a clear experimental framework, the following diagrams are provided.
References
Addressing BIX02188 degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential degradation of the MEK5 inhibitor, BIX02188, in long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm planning a long-term experiment (over 24 hours) with BIX02188. What are the key stability concerns?
A1: The primary concern for BIX02188 in long-term aqueous-based experiments, such as cell culture, is its potential for degradation. BIX02188 contains an enamine moiety, which can be susceptible to hydrolysis in protic (aqueous) solvents. This degradation may lead to a loss of the compound's inhibitory activity against MEK5 over time, potentially affecting the reproducibility and interpretation of your experimental results.
Q2: How should I prepare and store BIX02188 to minimize degradation?
A2: Proper storage and handling are critical for maintaining the integrity of BIX02188. Follow these guidelines:
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[1][2]
-
Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO.[1] Store this stock solution in small aliquots at -80°C for up to 2 years or at -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[1][2]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Avoid storing BIX02188 in aqueous solutions for extended periods. For long-term experiments, consider replacing the media with freshly prepared BIX02188 at regular intervals (e.g., every 24-48 hours).
Q3: My long-term experiment with BIX02188 is showing inconsistent or weaker-than-expected effects over time. How can I troubleshoot this?
A3: This could be due to the degradation of BIX02188 in your experimental setup. Here’s a troubleshooting workflow:
-
Verify Compound Integrity:
-
Activity Check: As a first step, confirm the activity of your BIX02188 stock. You can perform a short-term experiment to inhibit MEK5 activity and assess the phosphorylation of its downstream target, ERK5 (p-ERK5), via Western blot. A lack of inhibition would suggest a problem with the compound stock.
-
Fresh Stock: If in doubt, prepare a fresh stock solution from the powder.
-
-
Assess Stability in Your Experimental Conditions:
-
If you suspect degradation during your experiment, you can perform a stability study. This involves incubating BIX02188 in your cell culture medium at 37°C for the duration of your experiment and then testing its remaining activity in a short-term MEK5 inhibition assay.
-
-
Optimize Your Experimental Protocol:
-
Regular Media Changes: For experiments lasting several days, replace the cell culture medium with freshly prepared BIX02188 every 24-48 hours.
-
Control for Degradation Products: While the specific degradation products of BIX02188 are not well-characterized, they could potentially have off-target effects. If you observe unexpected phenotypes, consider that these may be due to degradation products.
-
Q4: What are the known off-target effects of BIX02188?
A4: BIX02188 is a selective inhibitor of MEK5.[1][2] However, like most kinase inhibitors, it can exhibit some off-target activity, especially at higher concentrations. It has been reported to have some inhibitory activity against CSF1R (FMS), KIT, and LCK at concentrations higher than its IC50 for MEK5. Always perform dose-response experiments to use the lowest effective concentration and minimize potential off-target effects.
Quantitative Data Summary
Table 1: BIX02188 Storage and Stability
| Form | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | Up to 3 years | [1][2] |
| Stock Solution in DMSO | -80°C | Up to 2 years | [1][2] |
| Stock Solution in DMSO | -20°C | Up to 1 year | [1] |
Table 2: BIX02188 In Vitro Inhibitory Activity
| Target | IC50 | Source |
| MEK5 | 4.3 nM | [1][2] |
| ERK5 | 810 nM | [1][2] |
| CSF1R (FMS) | 280 nM | |
| KIT | 550 nM | |
| LCK | 390 nM |
Experimental Protocols
Protocol 1: Assessment of BIX02188 Activity by Western Blot for Phospho-ERK5
This protocol allows for the functional assessment of BIX02188 by measuring the phosphorylation of its downstream target, ERK5.
Materials:
-
Cells responsive to a known MEK5/ERK5 pathway activator (e.g., sorbitol, EGF).
-
BIX02188 stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with various concentrations of BIX02188 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the MEK5/ERK5 pathway with an appropriate activator for the recommended time.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK5 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK5 antibody as a loading control.
-
Protocol 2: In Vitro MEK5 Kinase Activity Assay
This protocol provides a direct measure of BIX02188's ability to inhibit MEK5 enzymatic activity.
Materials:
-
Recombinant active MEK5 enzyme.
-
Recombinant inactive ERK5 substrate.
-
BIX02188.
-
Kinase assay buffer.
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit.
-
P81 phosphocellulose paper or other appropriate method for separating phosphorylated substrate.
-
Scintillation counter or luminometer.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant active MEK5, and varying concentrations of BIX02188 or vehicle (DMSO).
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add recombinant inactive ERK5 substrate and [γ-³²P]ATP (or cold ATP for ADP-Glo™) to initiate the reaction.
-
Incubate at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Stop Reaction and Quantify:
-
Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).
-
For Radiometric Assay: Spot the reaction mixture onto P81 paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Follow the manufacturer's instructions to measure the amount of ADP produced using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of MEK5 inhibition for each BIX02188 concentration and determine the IC50 value.
-
Visualizations
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of BIX02188.
Caption: Troubleshooting workflow for BIX02188 degradation in long-term experiments.
References
Technical Support Center: Assessing BIX02188 Toxicity with Cell Viability Assays
Welcome to the technical support center for researchers utilizing cell viability assays to determine the toxicity of BIX02188. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is BIX02188 and what is its mechanism of action?
A1: BIX02188 is a potent and selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5), with an IC50 value of 4.3 nM.[1][2] By inhibiting MEK5, BIX02188 subsequently blocks the phosphorylation and activation of ERK5 (Extracellular signal-regulated kinase 5), a downstream target in the MEK5/ERK5 signaling pathway.[1][3] This pathway is involved in various cellular processes, including cell proliferation, survival, and differentiation.[4] Inhibition of this pathway can lead to apoptosis (programmed cell death) in certain cell types.[5][6]
Q2: Which cell viability assays are recommended for assessing BIX02188 toxicity?
A2: Several common colorimetric and luminescence-based cell viability assays can be used to determine the cytotoxic effects of BIX02188. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity in viable cells.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: Quantifies the release of LDH from damaged cells into the culture medium.
-
Neutral Red Uptake Assay: Assesses the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes.
The choice of assay may depend on the specific cell type, experimental conditions, and potential for compound interference. It is often recommended to use two different viability assays to confirm results.
Q3: What are the expected IC50 values for BIX02188?
A3: The half-maximal inhibitory concentration (IC50) of BIX02188 can vary depending on the cell line and the specific assay conditions. The primary targets of BIX02188 are MEK5 and ERK5.
Quantitative Data Summary
| Target | Assay Type | IC50 Value | Cell Line/System |
| MEK5 | Kinase Assay | 4.3 nM | Purified enzyme |
| ERK5 | Kinase Assay | 810 nM | Purified enzyme |
| MEF2C-driven luciferase expression | Cellular Assay | 1.15 µM | HeLa cells |
| MEF2C-driven luciferase expression | Cellular Assay | 0.82 µM | HEK293 cells |
| BMK1 (ERK5) phosphorylation | Cellular Assay | 0.8 µM | Bovine lung microvascular endothelial cells (BLMECs) |
Data compiled from multiple sources.[1][2][3]
Signaling Pathway and Experimental Workflow
To understand the context of BIX02188's action and the general workflow for assessing its toxicity, refer to the diagrams below.
Caption: BIX02188 inhibits the MEK5/ERK5 signaling cascade.
Caption: A typical experimental workflow for assessing cytotoxicity.
Troubleshooting Guides
General Issues
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| IC50 values vary between experiments | Differences in cell passage number, cell confluency at the time of treatment, incubation time with BIX02188. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and treat at the same level of confluency. Maintain a consistent incubation time for BIX02188 exposure. |
| Cell viability is greater than 100% at low BIX02188 concentrations | BIX02188 may have a slight proliferative effect at very low concentrations in some cell lines. This could also be due to experimental variability. | Ensure that the vehicle control (e.g., DMSO) concentration is consistent across all wells and is not affecting cell viability. If the effect is consistent, it may be a real biological phenomenon. |
Assay-Specific Troubleshooting
MTT Assay
| Problem | Possible Cause(s) | Solution(s) |
| Low signal or high background | Cell number is too low or too high. Contamination of the culture. BIX02188 may interfere with formazan crystal formation or solubilization. | Optimize cell seeding density. Ensure aseptic technique. Run a control with BIX02188 in a cell-free system to check for direct reduction of MTT. |
| Incomplete solubilization of formazan crystals | Inadequate mixing or insufficient solubilization buffer. | Ensure complete mixing after adding the solubilization buffer. If necessary, increase the incubation time with the solubilization buffer. |
| BIX02188 precipitates in the media | BIX02188 has limited aqueous solubility. | Prepare a high-concentration stock solution in DMSO. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Visually inspect for precipitation under a microscope. |
LDH Cytotoxicity Assay
| Problem | Possible Cause(s) | Solution(s) |
| High background LDH activity | Serum in the culture medium contains LDH. Cells were handled too roughly during seeding or media changes. | Reduce the serum concentration in the medium during the assay. Handle cells gently to avoid premature lysis. |
| No significant LDH release despite visible cell death | Cell death is occurring via apoptosis without significant membrane rupture in the initial stages. The assay was performed too early. | LDH release is a marker of late apoptosis or necrosis. Consider a longer incubation time or use an assay that detects earlier apoptotic events (e.g., caspase activity). |
| BIX02188 interferes with the LDH enzyme or the colorimetric reaction | The chemical structure of BIX02188 may inhibit LDH activity or interact with the assay reagents. | Perform a control experiment by adding BIX02188 to the supernatant of lysed cells (positive control) to see if it inhibits the expected LDH signal. |
Neutral Red Uptake Assay
| Problem | Possible Cause(s) | Solution(s) |
| High variability in staining | Uneven washing of the cell monolayer. Precipitation of the neutral red dye. | Wash the cells gently and consistently. Ensure the neutral red solution is properly prepared and filtered if necessary. |
| Low neutral red uptake in control cells | The incubation time with the dye is too short. The cells have a naturally low lysosomal activity. | Optimize the incubation time with the neutral red solution (typically 1-3 hours). |
| BIX02188 alters lysosomal pH or function | BIX02188 may interfere with the ability of lysosomes to accumulate the neutral red dye, independent of cell death. | Compare the results with another viability assay that does not rely on lysosomal function, such as the LDH assay or Trypan Blue exclusion. |
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of BIX02188 in DMSO.
-
Perform serial dilutions of BIX02188 in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Include appropriate controls: vehicle control (medium with the same concentration of DMSO as the highest BIX02188 concentration), untreated control (medium only), and a blank (medium without cells).
-
Remove the old medium from the wells and add 100 µL of the prepared BIX02188 dilutions or controls.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the BIX02188 concentration and use a non-linear regression analysis to determine the IC50 value.
-
LDH Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Preparation and Treatment: Prepare and add BIX02188 dilutions and controls as described for the MTT assay. Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided with most commercial kits).
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO).
-
Medium Background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
-
Data Analysis:
-
Subtract the absorbance of the medium background from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Neutral Red Uptake Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Preparation and Treatment: Prepare and add BIX02188 dilutions and controls as described for the MTT assay.
-
Incubation: Incubate the plate for the desired treatment period.
-
Neutral Red Incubation:
-
Prepare a fresh solution of neutral red in pre-warmed, serum-free medium (e.g., 50 µg/mL).
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the neutral red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Dye Extraction:
-
Remove the neutral red solution and wash the cells with PBS.
-
Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability by normalizing the absorbance values to the vehicle control.
-
Determine the IC50 value as described for the MTT assay.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD (Journal Article) | ETDEWEB [osti.gov]
Technical Support Center: Ensuring Complete Inhibition of MEK5 with BIX02188
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to ensure the complete and specific inhibition of MEK5 using the small molecule inhibitor BIX02188.
Frequently Asked Questions (FAQs)
Q1: What is BIX02188 and how does it inhibit MEK5?
BIX02188 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5). It functions by inhibiting the catalytic activity of the purified MEK5 enzyme.[1] This action prevents the phosphorylation of ERK5, a direct downstream target in the signaling cascade.[1] Consequently, BIX02188 also blocks the transcriptional activation of MEF2C, a downstream substrate of the MEK5/ERK5 pathway.[1] The inhibition of MEK5 by BIX02188 does not affect the phosphorylation of other closely related MAP kinases like ERK1/2, p38 MAPK, or JNK.[2][3]
Q2: What is the effective concentration and IC50 of BIX02188?
The half-maximal inhibitory concentration (IC50) of BIX02188 for MEK5 is approximately 4.3 nM in biochemical assays.[1][2] However, the effective concentration in cell-based assays can vary depending on the cell type, cell density, and experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How can I confirm that MEK5 is completely inhibited in my cells?
The most direct method to confirm MEK5 inhibition is to measure the phosphorylation status of its direct downstream target, ERK5. Complete inhibition of MEK5 should result in a significant reduction or complete abolishment of phosphorylated ERK5 (p-ERK5) at the Threonine 218 and Tyrosine 220 (Thr218/Tyr220) residues.[2][4] This can be assessed using Western blotting with a specific antibody against p-ERK5 (Thr218/Tyr220). A secondary method is to measure the activity of downstream transcription factors, such as MEF2, which are activated by ERK5.[1][2]
Q4: Are there any known off-target effects of BIX02188?
BIX02188 is considered relatively selective for MEK5. However, like many kinase inhibitors, it can have off-target effects, particularly at higher concentrations. The most notable off-target effect reported for BIX02188 is the inhibition of Src kinase.[1][5][6] It is crucial to use the lowest effective concentration to minimize these off-target effects and to include appropriate controls in your experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete inhibition of ERK5 phosphorylation (p-ERK5) observed via Western Blot. | Insufficient BIX02188 Concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration for complete p-ERK5 inhibition in your cell line. |
| Compound Degradation: BIX02188 may have degraded due to improper storage or handling. | Ensure BIX02188 is stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions in an appropriate solvent like DMSO.[7] | |
| High Cell Density: A high concentration of cells can metabolize or sequester the inhibitor, reducing its effective concentration.[8][9] | Optimize cell seeding density. Ensure consistency in cell numbers between experiments. | |
| Short Incubation Time: The treatment duration may be insufficient for the inhibitor to exert its full effect. | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time. | |
| High cell toxicity or unexpected phenotypes observed. | Off-Target Effects: The concentration of BIX02188 used may be too high, leading to inhibition of other kinases like Src.[1][5][6] | Lower the concentration of BIX02188 to the minimum required for MEK5 inhibition. If possible, validate findings with a structurally different MEK5 inhibitor or using genetic approaches like siRNA/shRNA knockdown of MEK5.[3][5] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final solvent concentration in the culture medium does not exceed a non-toxic level (typically <0.5%).[7] Include a vehicle-only control in all experiments. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or serum concentration can affect signaling pathways. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. |
| Experimental Procedure Variability: Inconsistent incubation times, antibody dilutions, or washing steps can lead to variable results. | Standardize all experimental protocols and ensure they are followed precisely for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of BIX02188 and Related Compounds
| Compound | Target Kinase | IC50 (nM) | Notes |
|---|---|---|---|
| BIX02188 | MEK5 | 4.3 | Also inhibits ERK5 with an IC50 of 810 nM.[3] |
| BIX02189 | MEK5 | 1.5 | A close analog of BIX02188, also inhibits ERK5 (IC50 = 59 nM).[1][3] |
| XMD8-92 | ERK5 | 1.5 µM (in cells) | A direct ERK5 inhibitor, can be used as a complementary tool.[2][3] |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK5 and Total ERK5
This protocol is designed to assess the phosphorylation status of ERK5 as a direct readout of MEK5 activity following BIX02188 treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to attach and grow overnight.
-
Treat cells with the desired concentrations of BIX02188 or vehicle control (e.g., DMSO) for the determined optimal time.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of 1X SDS sample buffer per well.[10]
-
Immediately scrape the cells and transfer the lysate to a microcentrifuge tube. Keep on ice.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[10]
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Normalize all samples to the same protein concentration.
-
Add Laemmli buffer and heat the samples at 95-100°C for 5 minutes.[10]
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% gradient gel).
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10][11] Note: Avoid using non-fat dry milk for blocking when probing for phospho-proteins as it may contain phosphatases.[11]
-
Incubate the membrane with primary antibody against p-ERK5 (Thr218/Tyr220) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10][11]
-
Wash the membrane three times for 5 minutes each with TBST.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[10]
-
Wash three times for 5 minutes each with TBST.[10]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing (for Total ERK5):
-
After imaging for p-ERK5, the membrane can be stripped using a mild stripping buffer.
-
Re-block the membrane and probe with a primary antibody against total ERK5 to confirm equal protein loading.
-
Normalize the p-ERK5 signal to the total ERK5 signal for accurate quantification.
-
Visualizations
Signaling Pathway
Caption: The MEK5-ERK5 signaling cascade and the inhibitory action of BIX02188.
Experimental Workflow
Caption: Workflow for validating complete MEK5 inhibition by BIX02188.
Troubleshooting Logic
Caption: A decision tree for troubleshooting BIX02188 experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic potency of H2O2 in cell cultures: impact of cell concentration and exposure time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-line screening and process development for a fusogenic oncolytic virus in small-scale suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the MEK5/ERK5 Pathway Inhibitors: (E/Z)-BIX02188 and BIX02189
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two widely used inhibitors of the MEK5/ERK5 signaling pathway: (E/Z)-BIX02188 and BIX02189. The MEK5/ERK5 pathway is a critical signaling cascade involved in various cellular processes, including proliferation, differentiation, and survival. Its dysregulation has been implicated in several diseases, making it an attractive target for therapeutic intervention. This document aims to provide an objective comparison of these two small molecule inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and BIX02189 against their primary targets, MEK5 and ERK5. The data clearly indicates that while both compounds are potent inhibitors of MEK5, BIX02189 exhibits significantly greater potency against both MEK5 and its downstream target ERK5.
| Compound | Target | IC50 (nM) | Reference |
| This compound | MEK5 | 4.3 | [1] |
| ERK5 | 810 | [1] | |
| BIX02189 | MEK5 | 1.5 | [1] |
| ERK5 | 59 | [1] |
BIX02189 is also noted for its selectivity, showing no significant activity against closely related kinases such as MEK1, MEK2, ERK2, and JNK2.[1]
Signaling Pathway and Inhibitor Mechanism
The MEK5/ERK5 signaling cascade is a linear pathway where MEK5 acts as the specific upstream kinase that phosphorylates and activates ERK5. Activated ERK5 then translocates to the nucleus to regulate the activity of various transcription factors, most notably Myocyte Enhancer Factor 2 (MEF2). BIX02188 and BIX02189 are ATP-competitive inhibitors that target the catalytic activity of MEK5, thereby preventing the phosphorylation and subsequent activation of ERK5.
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare this compound and BIX02189 are provided below. These protocols are representative of the standard procedures employed in the field.
In Vitro MEK5 Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on the catalytic activity of purified MEK5 enzyme.
Materials:
-
Purified, active GST-MEK5 enzyme
-
ATP
-
Assay Buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT)
-
This compound and BIX02189 dissolved in DMSO
-
ATP detection reagent (e.g., PKLight)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in 1% DMSO.
-
In a 384-well plate, add 15 nM of GST-MEK5 to each well.
-
Add the varying concentrations of the inhibitor compounds to the wells. The final DMSO concentration should be kept constant.
-
Initiate the kinase reaction by adding 0.75 µM ATP.
-
Incubate the reaction mixture for 90 minutes at room temperature.[1]
-
Stop the reaction and measure the remaining ATP levels by adding 10 µL of ATP detection reagent.[1]
-
Incubate for 15 minutes to allow the luminescent signal to stabilize.[1]
-
Measure the relative light units (RLU) using a luminometer.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Cellular ERK5 Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of the inhibitors to block the phosphorylation of ERK5 in a cellular context.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
Sorbitol (for stimulation)
-
This compound and BIX02189
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-ERK5, anti-total-ERK5, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 20 hours prior to the experiment.[1]
-
Pre-treat the cells with varying concentrations of BIX02188 or BIX02189 for 1.5 hours.[1]
-
Stimulate the cells with 0.4 M sorbitol for 20 minutes at 37°C to induce ERK5 phosphorylation.[1]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK5 and total-ERK5. Use an antibody against a housekeeping protein like GAPDH for loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent inhibition of ERK5 phosphorylation.
MEF2C-Driven Luciferase Reporter Assay
This assay measures the functional consequence of MEK5/ERK5 inhibition by quantifying the transcriptional activity of the downstream effector, MEF2C.
Materials:
-
HEK293 or HeLa cells
-
MEF2C-luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound and BIX02189
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the MEF2C-luciferase reporter plasmid and the Renilla control plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of BIX02188 or BIX02189.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percent inhibition of MEF2C transcriptional activity and determine the IC50 values.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating and comparing MEK5/ERK5 inhibitors.
References
A Head-to-Head Comparison of (E/Z)-BIX02188 and XMD8-92 for ERK5 Pathway Inhibition
For researchers, scientists, and drug development professionals investigating the ERK5 signaling pathway, the choice of a small molecule inhibitor is a critical decision. This guide provides an objective comparison of two commonly used inhibitors, (E/Z)-BIX02188 and XMD8-92, summarizing their performance based on available experimental data to aid in the selection of the most appropriate tool for specific research needs.
The Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) cascade. The ERK5 pathway is initiated by various extracellular stimuli, including growth factors and stress signals, which activate the upstream kinases MEKK2 and MEKK3. These kinases then phosphorylate and activate MEK5, the direct upstream kinase of ERK5. Activated ERK5, in turn, phosphorylates a range of downstream substrates, including transcription factors like MEF2, c-Myc, and Sap1a, thereby regulating fundamental cellular processes such as proliferation, survival, and differentiation.[1][2][3] Given its significant role in normal physiology and its dysregulation in diseases like cancer, the ERK5 pathway has emerged as an attractive target for therapeutic intervention.
This guide focuses on a detailed comparison of this compound and XMD8-92, two small molecule inhibitors frequently employed to probe ERK5 signaling. We will delve into their mechanism of action, potency, selectivity, and reported effects in cellular and in vivo models.
Mechanism of Action and Target Specificity
This compound and XMD8-92 inhibit the ERK5 pathway through different primary mechanisms. This compound is a potent and selective inhibitor of MEK5, the upstream kinase of ERK5. By inhibiting MEK5, it prevents the phosphorylation and subsequent activation of ERK5. In contrast, XMD8-92 directly targets the ATP-binding pocket of ERK5, thereby inhibiting its kinase activity. Notably, XMD8-92 has been identified as a dual inhibitor, also targeting the bromodomain-containing protein 4 (BRD4). This off-target activity is an important consideration when interpreting experimental results.
Potency and Selectivity: A Quantitative Comparison
The potency and selectivity of an inhibitor are paramount for ensuring that observed biological effects are attributable to the intended target. The following tables summarize the in vitro potency and selectivity of this compound and XMD8-92 against their primary targets and a panel of other kinases.
Table 1: In Vitro Potency of this compound and XMD8-92
| Inhibitor | Primary Target | Potency (IC50/Kd) |
| This compound | MEK5 | 4.3 nM (IC50) |
| ERK5 | 810 nM (IC50) | |
| XMD8-92 | ERK5 | 80 nM (Kd) |
| BRD4 | 170 nM (Kd) |
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinases with Significant Inhibition | Potency (IC50/Kd) |
| This compound | TGFβR1 | 1.8 µM (IC50) |
| p38α | 3.9 µM (IC50) | |
| MEK1, MEK2, ERK1, JNK2, EGFR | >6.3 µM (IC50) | |
| XMD8-92 | DCAMKL2 | 190 nM (Kd) |
| PLK4 | 600 nM (Kd) | |
| TNK1 | 890 nM (Kd) |
Data compiled from multiple sources. IC50 and Kd values are dependent on assay conditions and should be considered as relative indicators of potency.
Cellular and In Vivo Effects
Both inhibitors have been demonstrated to effectively block the ERK5 signaling pathway in cellular and in vivo models, leading to a range of biological consequences.
This compound has been shown to:
-
Inhibit sorbitol-induced ERK5 phosphorylation in HeLa cells in a dose-dependent manner.
-
Block the transcriptional activation of the ERK5 downstream target, MEF2C.
-
Induce apoptosis in certain cancer cell lines, such as those with the FLT3-ITD mutation.[2]
XMD8-92 has been reported to:
-
Inhibit cancer cell proliferation and induce the expression of the cell cycle inhibitor p21.[1]
-
Suppress tumor growth in xenograft models of various cancers, including pancreatic and lung cancer.
-
Block tumor-associated angiogenesis.
-
Induce apoptosis in acute myeloid leukemia and clear cell renal cell carcinoma cell lines.[4]
It is crucial to reiterate that the dual inhibitory activity of XMD8-92 against both ERK5 and BRD4 may contribute to its observed cellular and in vivo effects. Therefore, careful experimental design, including the use of structurally distinct inhibitors or genetic approaches, is recommended to dissect the specific contributions of ERK5 inhibition.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the ERK5 signaling pathway and common experimental workflows.
Caption: The ERK5 signaling pathway with points of inhibition for this compound and XMD8-92.
References
Validating BIX02188 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and binds to its intended target within a cell is a critical step in preclinical validation. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of BIX02188, a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5).
BIX02188 is a potent and selective inhibitor of MEK5, with an IC50 of 4.3 nM.[1][2][3][4] It also demonstrates inhibitory activity against the downstream kinase ERK5, with an IC50 of 810 nM.[1][4] The compound shows high selectivity for MEK5 over other closely related kinases such as MEK1, MEK2, ERK2, and JNK2.[1][2][3] This makes it a valuable tool for investigating the specific roles of the MEK5/ERK5 signaling pathway in various biological processes, including cell proliferation, survival, and differentiation.[5][6][7]
This guide will compare three common methods for confirming BIX02188's engagement with MEK5 in a cellular context: Western Blotting for downstream pathway modulation, the Cellular Thermal Shift Assay (CETSA) for direct target binding, and the NanoBRET™ Target Engagement Assay for quantitative binding analysis in live cells.
Comparison of Target Engagement Validation Methods
| Method | Principle | Data Output | Throughput | Key Advantages | Key Limitations |
| Western Blot | Indirectly measures target engagement by detecting changes in the phosphorylation state of a downstream substrate (p-ERK5). | Semi-quantitative | Low to Medium | Widely accessible; Utilizes standard lab equipment; Assesses functional pathway inhibition. | Indirect; Can be influenced by off-target effects; Less sensitive than direct binding assays. |
| Cellular Thermal Shift Assay (CETSA) | Directly measures target engagement based on the principle that ligand binding increases the thermal stability of the target protein.[8][9] | Qualitative to Semi-quantitative | Low to Medium | Directly confirms physical binding in cells; Label-free.[10] | Requires a specific antibody for the target protein; Can be labor-intensive. |
| NanoBRET™ Target Engagement Assay | A live-cell, proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound.[11][12] | Quantitative (IC50, affinity) | High | Real-time measurement in live cells; Highly sensitive and quantitative; Can determine compound affinity and residence time.[12][13] | Requires genetic modification of cells to express the fusion protein; Dependent on availability of specific tracers. |
The MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade. Upstream signals, such as growth factors or stress, activate MEKK2/3, which in turn phosphorylate and activate MEK5. Activated MEK5 then specifically phosphorylates and activates ERK5.[14][15] Activated ERK5 translocates to the nucleus to regulate the activity of transcription factors like MEF2C, influencing gene expression related to cell survival and proliferation.[1][5] BIX02188 selectively inhibits the kinase activity of MEK5, thereby blocking the phosphorylation of ERK5 and subsequent downstream signaling.
Experimental Protocols
Western Blotting for p-ERK5 Inhibition
This protocol describes an indirect method to confirm BIX02188 target engagement by measuring the inhibition of sorbitol-induced ERK5 phosphorylation.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe BIX-02188 | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (E/Z)-BIX02188 Cross-reactivity with CSF1R and Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitor (E/Z)-BIX02188, focusing on its selectivity and known cross-reactivity with other kinases, including an assessment of available data regarding the Colony-Stimulating Factor 1 Receptor (CSF1R). This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling pathway.[1][2] Understanding the selectivity profile of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects in therapeutic applications.
Data Presentation: Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Kinase Family | Notes |
| MEK5 | 4.3 | MAP2K | Primary Target |
| ERK5 | 810 | MAPK | Downstream target of MEK5 |
| TGFβR1 | 1,800 | Serine/Threonine | Off-target |
| p38α | 3,900 | MAPK | Off-target |
| MEK1 | >6,300 | MAP2K | Off-target |
| MEK2 | >6,300 | MAP2K | Off-target |
| ERK1 | >6,300 | MAPK | Off-target |
| JNK2 | >6,300 | MAPK | Off-target |
| EGFR | >6,300 | Tyrosine Kinase | Off-target |
| STK16 | >6,300 | Serine/Threonine | Off-target |
| Src | Not specified | Tyrosine Kinase | Reported as the strongest off-target |
| CSF1R | Data not available | Tyrosine Kinase | Cross-reactivity not publicly reported |
Data compiled from publicly available sources.[1]
Experimental Protocols
The determination of a kinase inhibitor's IC50 value is a critical step in its characterization. Below is a generalized protocol for an in vitro kinase inhibition assay, which can be adapted to assess the cross-reactivity of this compound against a panel of kinases, including CSF1R.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor that reduces the activity of a specific kinase by 50%.
Materials:
-
Recombinant Kinase (e.g., MEK5, CSF1R)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 50 mM KCl, 0.5 mM DTT)[1]
-
Test inhibitor (this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-³²P]ATP)
-
Microtiter plates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting luminescence, fluorescence, or radioactivity
Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in the kinase reaction buffer. Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in the reaction buffer to achieve the desired final concentrations.
-
Assay Plate Setup: Add the diluted inhibitor solutions to the wells of the microtiter plate. Include control wells with DMSO only (no inhibitor) and wells without the kinase (background control).
-
Enzyme Addition: Add the kinase solution to all wells except the background control wells.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).[3]
-
Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.[3]
-
Data Analysis:
-
Subtract the background signal from all other measurements.
-
Normalize the data to the "no inhibitor" control to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of MEK5/ERK5 and CSF1R.
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
Caption: The CSF1R signaling pathway, which activates multiple downstream cascades.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: A generalized workflow for determining the cross-reactivity of a kinase inhibitor.
References
A Researcher's Guide to Control Experiments for (E/Z)-BIX02188 in MEK5/ERK5 Pathway Studies
For researchers, scientists, and drug development professionals investigating the MEK5/ERK5 signaling pathway, (E/Z)-BIX02188 is a valuable tool. As a selective inhibitor of MEK5, it allows for the targeted interrogation of this pathway's role in various cellular processes. However, rigorous and well-designed control experiments are paramount to ensure the specificity and validity of experimental findings. This guide provides a comparative overview of this compound and its alternatives, detailed experimental protocols for essential control experiments, and a discussion on the critical interpretation of results.
Understanding this compound and Its Alternatives
This compound is a potent and selective inhibitor of MEK5, the upstream kinase that specifically activates ERK5.[1][2][3] Its inhibitory action prevents the phosphorylation and subsequent activation of ERK5, thereby blocking downstream signaling events. For a comprehensive analysis, it is crucial to compare its performance with other commercially available inhibitors targeting the same pathway.
Table 1: Comparison of MEK5/ERK5 Pathway Inhibitors
| Inhibitor | Primary Target | In Vitro IC50 (MEK5) | In Vitro IC50 (ERK5) | Key Selectivity/Off-Target Information |
| This compound | MEK5 | 4.3 nM[1][3] | 810 nM[1][3] | Selective over MEK1, MEK2, ERK1/2, JNK2.[1][3] |
| BIX02189 | MEK5 | 1.5 nM[3][4] | 59 nM[3][4] | More potent than BIX02188; also selective over other MAPKs.[3][4] |
| AX15836 | ERK5 | Not applicable | 8 nM[5] | Highly selective for ERK5 over a broad kinase panel; low activity against BRD4.[5] |
| JWG-071 | ERK5 | Not applicable | 88 nM[6][7] | Also inhibits LRRK2 (IC50 = 109 nM); improved selectivity over BRD4 compared to older ERK5 inhibitors.[6][7][8][9] |
Essential Control Experiments and Detailed Protocols
To validate the on-target effects of this compound and to rule out off-target or non-specific cellular responses, a series of control experiments are indispensable.
In Vitro MEK5 Kinase Assay
This assay directly assesses the ability of this compound and its alternatives to inhibit the enzymatic activity of MEK5.
Experimental Protocol:
Objective: To determine the IC50 value of inhibitors against recombinant MEK5.
Materials:
-
Recombinant active MEK5 protein
-
Recombinant inactive GST-tagged ERK5 (substrate)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit or similar detection reagent
-
96-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant active MEK5, and the serially diluted inhibitors. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and recombinant inactive GST-ERK5 to each well. A typical starting concentration for ATP is its Km for MEK5, if known, or around 10-100 µM.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C. The incubation time should be within the linear range of the reaction.
-
Stop the reaction and detect the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of ERK5 Phosphorylation
This cellular assay confirms that the inhibitor blocks the MEK5/ERK5 pathway inside the cell by measuring the phosphorylation status of ERK5.
Experimental Protocol:
Objective: To assess the dose-dependent inhibition of ERK5 phosphorylation at Thr218/Tyr220 in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, which shows robust ERK5 activation with sorbitol treatment)[1]
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Stimulus for ERK5 activation (e.g., sorbitol, growth factors)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK5 (Thr218/Tyr220)[10][11][12] and rabbit or mouse anti-total ERK5.
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with increasing concentrations of the inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., 400 mM sorbitol for 20-30 minutes) to induce ERK5 phosphorylation.[1] Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK5 to ensure equal protein loading. A loading control like β-actin or GAPDH should also be used.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK5 to total ERK5.
Cell Viability Assay
This assay evaluates the cytotoxic or anti-proliferative effects of the inhibitors.
Experimental Protocol:
Objective: To determine the effect of MEK5/ERK5 inhibitors on cell viability and calculate the GI50 (concentration for 50% growth inhibition).
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Test inhibitors
-
MTT, MTS, or CellTiter-Glo® reagent
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitors (and a vehicle control) in triplicate.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[1]
-
At the end of the incubation period, add the viability reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's instructions.[13][14][15]
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration and determine the GI50 value.
Genetic Knockdown as a Control
Using siRNA or shRNA to specifically knockdown MEK5 or ERK5 provides a crucial control to confirm that the observed phenotype is indeed due to the inhibition of the target and not an off-target effect of the chemical inhibitor.[16][17][18][19]
Experimental Protocol:
Objective: To compare the phenotype induced by a chemical inhibitor with that of genetic knockdown of the target protein.
Procedure:
-
Transfect cells with siRNA or shRNA constructs specifically targeting MEK5 or ERK5. A non-targeting or scrambled siRNA/shRNA should be used as a negative control.
-
After a sufficient incubation period for knockdown (typically 48-72 hours), verify the reduction in MEK5 or ERK5 protein levels by Western blot.
Visualizing Pathways and Workflows
dot
Caption: The MEK5/ERK5 signaling cascade and the point of inhibition by this compound.
dot
Caption: A stepwise workflow for assessing ERK5 phosphorylation by Western blot.
Interpreting the Data: The Challenge of Paradoxical Activation
A critical consideration when using inhibitors of the ERK5 pathway is the phenomenon of "paradoxical activation."[6][7][9][20][21] Some small molecule ERK5 inhibitors, while blocking the kinase activity of ERK5, can induce a conformational change that promotes its nuclear translocation and enhances its transcriptional activity in a kinase-independent manner. This can lead to confounding results where the inhibitor might not phenocopy the effects of ERK5 genetic knockdown.
Key Control for Interpreting Paradoxical Activation:
-
Compare with Kinase-Dead Mutants: Expressing a kinase-dead mutant of ERK5 can help dissect the kinase-dependent versus -independent functions. If the inhibitor still elicits a response in cells expressing the kinase-dead mutant, it suggests a kinase-independent mechanism, possibly paradoxical activation.
-
Transcriptional Reporter Assays: Utilize a reporter construct driven by an ERK5-responsive promoter (e.g., containing MEF2 binding sites) to directly measure the transcriptional output of the pathway in the presence of the inhibitor. An increase in reporter activity despite kinase inhibition would be indicative of paradoxical activation.
-
Subcellular Fractionation and Imaging: Perform immunofluorescence or subcellular fractionation followed by Western blotting to determine the localization of ERK5 with and without inhibitor treatment. An inhibitor-induced increase in nuclear ERK5 could suggest paradoxical activation.
By employing a multi-faceted approach that includes direct enzymatic assays, cellular target engagement, functional readouts, and genetic controls, researchers can confidently and accurately interpret the effects of this compound and its alternatives in their studies of the MEK5/ERK5 signaling pathway. This rigorous experimental design is essential for producing robust and reproducible data in the fields of cell biology and drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 11. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-Erk5 (Thr218/Tyr220) Antibody (#3371) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 13. physiology.elte.hu [physiology.elte.hu]
- 14. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SignalSilence® ERK5 siRNA I | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. A kinome-wide high-content siRNA screen identifies MEK5-ERK5 signaling as critical for breast cancer cell EMT and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Literature review of comparative studies using BIX02188
For scientists and professionals in drug development, selecting the right tool for inhibiting specific cellular pathways is paramount. This guide provides a comprehensive comparison of BIX02188, a selective inhibitor of MEK5, with other available alternatives. The information is presented to facilitate an objective evaluation of its performance, supported by experimental data.
Performance and Selectivity of BIX02188
BIX02188 is a potent and selective inhibitor of MEK5 (MAPK/ERK kinase 5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. It effectively blocks the catalytic activity of MEK5 with a half-maximal inhibitory concentration (IC50) of 4.3 nM.[1][2] While it also inhibits the downstream target ERK5, it does so at a significantly higher concentration (IC50 of 810 nM), demonstrating a clear preference for MEK5.[1][2]
A crucial aspect of any inhibitor is its selectivity. BIX02188 exhibits high selectivity for MEK5 over other closely related kinases. For instance, its IC50 values for MEK1, MEK2, ERK1, ERK2, p38α, and JNK2 are all significantly higher, with values for some exceeding 6.3 μM.[1] This specificity makes BIX02188 a valuable tool for dissecting the specific roles of the MEK5/ERK5 pathway in various biological processes.[3]
| Target | BIX02188 IC50 | BIX02189 IC50 |
| MEK5 | 4.3 nM | 1.5 nM |
| ERK5 | 810 nM | 59 nM |
| MEK1 | >6.3 μM | Not specified |
| MEK2 | >6.3 μM | Not specified |
| ERK1 | >6.3 μM | Not specified |
| ERK2 | >6.3 μM | Not specified |
| JNK2 | >6.3 μM | Not specified |
| p38α | 3.9 μM | Not specified |
| TGFβR1 | 1.8 μM | Not specified |
Another commercially available MEK5 inhibitor, BIX02189, offers a point of comparison. BIX02189 is also a selective inhibitor of MEK5 with an even lower IC50 of 1.5 nM.[2] It also inhibits ERK5 with an IC50 of 59 nM, indicating a similar, though slightly less pronounced, selectivity profile compared to BIX02188.[2] The choice between these two inhibitors may depend on the specific experimental context and the desired degree of MEK5 versus ERK5 inhibition.
The MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 pathway is a critical signaling cascade involved in regulating various cellular processes, including proliferation, differentiation, and survival.[3][4] The pathway is typically activated by extracellular signals that lead to the activation of upstream kinases, which in turn phosphorylate and activate MEK5. Activated MEK5 then specifically phosphorylates and activates ERK5 (also known as Big MAP Kinase 1 or BMK1).[1] Activated ERK5 translocates to the nucleus, where it phosphorylates and activates various transcription factors, such as myocyte enhancer factor 2 (MEF2), leading to changes in gene expression.[3][5]
Experimental Protocols
To aid in the design and execution of experiments utilizing BIX02188, detailed methodologies for key assays are provided below.
In Vitro Kinase Assay
This assay is used to determine the inhibitory activity of BIX02188 against MEK5.
-
Reagents and Materials:
-
Recombinant GST-MEK5 protein (15 nM)
-
ATP (0.75 μM)
-
Assay Buffer: 25 mM Hepes (pH 7.5), 10 mM MgCl2, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 μM Na3VO4, 0.5 mM DTT
-
BIX02188 (varying concentrations)
-
PKLight ATP Detection Reagent
-
-
Procedure:
-
The assay is performed in a 1% DMSO final concentration.
-
Combine 15 nM of GST-MEK5 and 0.75 μM ATP in the assay buffer.
-
Add varying concentrations of BIX02188 to the reaction mixture.
-
Incubate the kinase reaction mixture for 90 minutes at room temperature.
-
Add 10 μL of the ATP detection reagent and incubate for an additional 15 minutes.
-
Measure the relative light unit (RLU) signal.
-
Convert the RLU signals to a percentage of the control to determine the IC50 value.[1]
-
Western Blotting for ERK5 Phosphorylation
This protocol is used to assess the effect of BIX02188 on the phosphorylation of ERK5 in a cellular context.
-
Cell Culture and Treatment:
-
Culture HeLa cells and serum-starve them for 20 hours.
-
Pre-treat the cells with BIX02188 for 1.5 hours.
-
Stimulate the cells with 0.4 M sorbitol for 20 minutes at 37°C.[1]
-
-
Lysate Preparation:
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 10 minutes at 4°C.[1]
-
-
SDS-PAGE and Transfer:
-
Mix the supernatant with 2x sample buffer and boil at 95°C for 4 minutes.
-
Run 20 µl of the sample on an SDS-PAGE 10% Tris-glycine gel.
-
Transfer the separated proteins to a nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against phosphorylated ERK5 (p-ERK5) and total ERK5.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence-based method.
-
Applications in Research
BIX02188's selectivity makes it a powerful tool for investigating the physiological and pathological roles of the MEK5/ERK5 signaling pathway. For example, it has been used to demonstrate that this pathway is involved in the transformation mediated by the oncogenic mutant FLT3-ITD in acute myeloid leukemia.[6][7] Inhibition of MEK5/ERK5 with BIX02188 was shown to induce apoptosis in cells expressing FLT3-ITD, suggesting a potential therapeutic application.[6] Furthermore, BIX02188 has been utilized to study the role of the MEK5/ERK5 pathway in spinal cord injury, where its inhibition was found to reduce tissue damage and inflammation.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Roles of extra-cellular signal-regulated protein kinase 5 signaling pathway in the development of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.research.lu.se [portal.research.lu.se]
Safety Operating Guide
Proper Disposal of (E/Z)-BIX02188: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(E/Z)-BIX02188 is a potent and selective inhibitor of MEK5, a key component of the MAP kinase signaling pathway. Due to its biological activity, including the induction of apoptosis in certain cancer cell lines, it is imperative that this compound be handled and disposed of with strict adherence to safety protocols to minimize risk to personnel and the environment. This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound in a laboratory setting.
Hazard Assessment and Safety Precautions
Before handling or disposing of this compound, it is crucial to consult the Safety Data Sheet (SDS). While a specific, universally available SDS for the (E/Z) isomeric mixture can be difficult to locate, information for BIX02188 is available and provides essential safety data. As a potent biological agent, this compound should be treated as a hazardous substance.
Key Hazards:
-
The toxicological properties of this compound have not been fully investigated.
-
As a kinase inhibitor used in cancer research, it may possess cytotoxic or other hazardous properties.
-
The compound is intended for research use only and is not for human or veterinary use.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Unused or expired pure this compound powder, as well as lab materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated paper towels), must be collected in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Liquid Waste: Solutions containing this compound (e.g., from cell culture media, experimental assays) must be collected in a separate, leak-proof, and chemically compatible hazardous waste container. The container should be labeled with "Hazardous Waste," the chemical name, and the approximate concentration of the compound. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also treated as hazardous chemical waste.
-
-
Waste Accumulation:
-
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[1][2]
-
Waste containers must be kept securely capped except when adding waste.[1]
-
Ensure that the waste containers are made of a material compatible with the waste being stored.[1]
-
-
Waste Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.[2]
-
Follow all institutional procedures for labeling and requesting waste removal. This may involve completing a chemical waste tag or an online form.[3]
-
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Liquid Limit | A maximum of 55 gallons of hazardous waste may be stored. | [2] |
| SAA Acutely Toxic Waste Limit | For P-listed (acutely toxic) chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated. While BIX02188 is not explicitly P-listed, its potent biological activity warrants cautious accumulation. | [2] |
| pH of Aqueous Waste for Drain Disposal | pH must be between 5.0 and 12.5 for drain disposal of non-hazardous aqueous solutions. This is not applicable to this compound , which must be treated as hazardous waste. | [1] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the standard procedures for handling potent small molecule inhibitors. The key is to prevent its release into the environment through proper waste segregation and disposal via your institution's hazardous waste management program.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound Waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the chemical .
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
